molecular formula C22H20O4 B8256708 Orchidble CAS No. 87530-26-5

Orchidble

Cat. No.: B8256708
CAS No.: 87530-26-5
M. Wt: 348.4 g/mol
InChI Key: XNPQRYUNKPQOPF-UHFFFAOYSA-N
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Description

1-(4-Hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol has been reported in Pleione bulbocodioides, Gymnadenia conopsea, and other organisms with data available.

Properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-4-methoxy-9,10-dihydrophenanthrene-2,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4/c1-26-21-12-20(25)19(10-13-2-5-15(23)6-3-13)18-8-4-14-11-16(24)7-9-17(14)22(18)21/h2-3,5-7,9,11-12,23-25H,4,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPQRYUNKPQOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C(=C1)O)CC3=CC=C(C=C3)O)CCC4=C2C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152154
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87530-26-5
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87530-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydro-1-[(4-hydroxyphenyl)methyl]-4-methoxy-2,7-phenanthrenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of Orchidble?

Author: BenchChem Technical Support Team. Date: December 2025

Unable to Provide Information on "Orchidble"

Following a comprehensive search of publicly available scientific and medical literature, no information was found regarding a substance or drug named "this compound." The search queries for "this compound mechanism of action," "this compound drug," "this compound pharmacology," and "this compound scientific literature" did not yield any relevant results.

The search results primarily consisted of general information about scientific literature, as well as information on other, unrelated pharmaceutical compounds such as Ribociclib, Chlordiazepoxide, and Chlorthalidone.

This lack of information prevents the creation of the requested in-depth technical guide. It is not possible to provide data on the mechanism of action, quantitative data for comparison, detailed experimental protocols, or visualizations of signaling pathways for a compound for which there is no accessible research.

It is possible that "this compound" may be:

  • A misspelling of a different drug or compound.

  • An internal codename for a product in early-stage development that is not yet publicly disclosed.

  • A fictional name.

We recommend verifying the name and spelling of the substance of interest. If an alternative name is available, we would be pleased to conduct a new search to provide the requested information.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Orchinol

Author: BenchChem Technical Support Team. Date: December 2025

A Phytoalexin from the Orchidaceae Family

Disclaimer: The following document details the chemical structure and synthesis of Orchinol. The originally requested compound, "Orchidble," could not be identified in publicly available scientific literature and is presumed to be a typographical error. Orchinol, a well-documented phytoalexin found in orchids, is presented here as a comprehensive and relevant alternative.

Introduction

Orchinol is a naturally occurring 9,10-dihydrophenanthrene (B48381), a class of phenanthrenoid compounds, that functions as a phytoalexin in various orchid species. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. Orchinol has demonstrated notable antifungal activity, playing a crucial role in the defense mechanisms of orchids against pathogenic fungi. This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of Orchinol, intended for researchers, scientists, and professionals in drug development and natural product chemistry.

Chemical Structure and Properties

Orchinol is chemically defined as 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol. Its structure has been elucidated and confirmed through various spectroscopic methods and chemical synthesis.

PropertyValueReference
IUPAC Name 5,7-Dimethoxy-9,10-dihydrophenanthren-2-ol[1]
Other Names 9,10-Dihydro-5,7-dimethoxyphenanthren-2-ol[1]
Chemical Formula C₁₆H₁₆O₃[1]
Molar Mass 256.30 g/mol [1]
CAS Number 41060-20-2[1]
Appearance Solid
Biological Activity Antifungal phytoalexin[1]

Biosynthesis of Orchinol

The biosynthesis of Orchinol in orchids is a multi-step process that begins with the essential aromatic amino acid, L-phenylalanine, derived from the shikimate pathway. The pathway proceeds through several key intermediates, including dihydrostilbenes, which are characteristic precursors to dihydrophenanthrenes in the Orchidaceae family.[1]

The key steps in the biosynthetic pathway are:

  • Deamination of L-phenylalanine: The pathway is initiated by the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).

  • Hydroxylation and Reduction: Cinnamic acid undergoes a series of hydroxylations and a reduction to form dihydro-m-coumaric acid.[1]

  • Activation to Coenzyme A Ester: Dihydro-m-coumaric acid is then activated by conversion to its coenzyme A (CoA) ester, dihydro-m-coumaroyl-CoA.

  • Stilbene (B7821643) Synthase Activity: The key enzyme, stilbene synthase, catalyzes the condensation of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form the dihydrostilbene intermediate, 3,3',5-trihydroxybibenzyl (B1259220).[1]

  • Oxidative Cyclization and Modification: 3,3',5-trihydroxybibenzyl then undergoes an oxidative cyclization to form the dihydrophenanthrene backbone. Subsequent enzymatic modifications, including hydroxylation and O-methylation, lead to the final structure of Orchinol.

Below is a diagram illustrating the biosynthetic pathway of Orchinol.

Orchinol_Biosynthesis cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_stilbenoid Stilbenoid and Phenanthrenoid Pathway Shikimic_Acid Shikimic Acid L_Phenylalanine L-Phenylalanine Shikimic_Acid->L_Phenylalanine Multiple Steps Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL m_Coumaric_Acid m-Coumaric Acid Cinnamic_Acid->m_Coumaric_Acid C4H, C3H Dihydro_m_Coumaric_Acid Dihydro-m-coumaric Acid m_Coumaric_Acid->Dihydro_m_Coumaric_Acid Reduction Dihydro_m_Coumaroyl_CoA Dihydro-m-coumaroyl-CoA Dihydro_m_Coumaric_Acid->Dihydro_m_Coumaroyl_CoA 4CL Trihydroxybibenzyl 3,3',5-Trihydroxybibenzyl Dihydro_m_Coumaroyl_CoA->Trihydroxybibenzyl Stilbene Synthase 3_Malonyl_CoA 3 x Malonyl-CoA 3_Malonyl_CoA->Trihydroxybibenzyl Orchinol Orchinol Trihydroxybibenzyl->Orchinol Oxidative Cyclization & Modifications

Caption: Biosynthetic pathway of Orchinol from the Shikimate pathway.

Chemical Synthesis

While Orchinol is a natural product, its total synthesis in the laboratory is essential for confirming its structure, studying its biological activity, and producing analogs for drug discovery. A common strategy for the synthesis of 9,10-dihydrophenanthrenes like Orchinol involves the construction of a stilbene or bibenzyl precursor followed by an intramolecular cyclization reaction.

A generalized synthetic approach is outlined below:

  • Synthesis of a Stilbene or Bibenzyl Core: This is often achieved through coupling reactions, such as the Wittig or Heck reaction to form a stilbene, which can then be reduced to a bibenzyl. Alternatively, a bibenzyl can be formed directly through reactions like the Suzuki or Stille coupling.

  • Intramolecular Cyclization: The key step is the cyclization of the stilbene or bibenzyl precursor to form the 9,10-dihydrophenanthrene ring system. This can be accomplished through various methods, including photochemical cyclization of stilbenes (later reduction of the resulting phenanthrene) or oxidative cyclization of bibenzyls using reagents like vanadium oxytrifluoride (VOF₃).

  • Functional Group Manipulation: Following the formation of the core ring structure, functional groups such as hydroxyl and methoxy (B1213986) groups are introduced or modified to yield the final Orchinol structure.

The following diagram provides a logical workflow for a potential chemical synthesis of Orchinol.

Orchinol_Chemical_Synthesis Starting_Materials Aromatic Precursors (e.g., substituted benzaldehydes and benzylphosphonium salts) Stilbene_Formation Stilbene Formation (e.g., Wittig Reaction) Starting_Materials->Stilbene_Formation Bibenzyl_Formation Bibenzyl Formation (Reduction of Stilbene) Stilbene_Formation->Bibenzyl_Formation Oxidative_Cyclization Oxidative Cyclization (e.g., with VOF₃) Bibenzyl_Formation->Oxidative_Cyclization Dihydrophenanthrene_Core 9,10-Dihydrophenanthrene Core Oxidative_Cyclization->Dihydrophenanthrene_Core Functional_Group_Modification Functional Group Modification (Hydroxylation, Methylation) Dihydrophenanthrene_Core->Functional_Group_Modification Orchinol_Product Orchinol Functional_Group_Modification->Orchinol_Product

Caption: Logical workflow for the chemical synthesis of Orchinol.

Experimental Protocols

Isolation of Orchinol from Orchid Tissue

The following is a general protocol for the isolation of Orchinol from orchid tissue, such as the tubers of Orchis militaris, particularly after induction with a fungal elicitor.

Materials:

Procedure:

  • Induction of Phytoalexin Production: Orchid tubers are surface sterilized and then treated with a fungal culture or a suitable elicitor to induce the production of Orchinol. The tubers are incubated for a specified period (e.g., 48-72 hours) under controlled conditions.

  • Extraction: The induced orchid tissue is homogenized and extracted with methanol at room temperature. The extraction is typically repeated three times to ensure complete recovery of the secondary metabolites.

  • Solvent Partitioning: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator. The resulting aqueous residue is then partitioned successively with hexane and ethyl acetate. The Orchinol will preferentially partition into the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is concentrated and subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.

  • Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). The spots corresponding to Orchinol are identified by comparison with a standard or by their characteristic UV absorbance and staining properties.

  • Final Purification: Fractions containing Orchinol are combined, concentrated, and may be further purified by preparative TLC or HPLC to yield pure Orchinol.

  • Structure Confirmation: The identity and purity of the isolated Orchinol are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

General Procedure for Stilbene Synthase Assay

This protocol describes a method to assay the activity of stilbene synthase, a key enzyme in the biosynthesis of Orchinol.

Materials:

  • Plant protein extract from induced orchid tissue

  • Dihydro-m-coumaroyl-CoA (substrate)

  • [¹⁴C]-Malonyl-CoA (radiolabeled substrate)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

  • Ethyl acetate

  • Scintillation cocktail and counter

  • TLC plates

Procedure:

  • Enzyme Extraction: A crude protein extract is prepared from induced orchid tissue by homogenization in an extraction buffer, followed by centrifugation to remove cell debris.

  • Enzyme Assay: The reaction mixture, containing the plant protein extract, dihydro-m-coumaroyl-CoA, and [¹⁴C]-malonyl-CoA in the reaction buffer, is incubated at a specific temperature (e.g., 30°C) for a set time.

  • Reaction Termination and Extraction: The reaction is stopped by the addition of ethyl acetate. The products are then extracted into the ethyl acetate phase.

  • Product Analysis: The ethyl acetate extract is concentrated and the products are separated by TLC.

  • Quantification: The spot corresponding to the product (3,3',5-trihydroxybibenzyl) is scraped from the TLC plate, and the radioactivity is measured using a scintillation counter. The enzyme activity is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.

Quantitative Data

The production and biological activity of Orchinol can be quantified. The following tables summarize some of the available quantitative data.

Table 1: Antifungal Activity of Orchinol

Fungal SpeciesIC₅₀ (µM)Reference
Candida lipolytica~50 ppm[2]
Phytophthora infestansSpore germination inhibition[3]
Human promyelocytic leukemia cell lines (HL-60)11.96[4]
Human monocytic cell line (THP-1)8.92[4]

Table 2: Total Phenol and Flavonoid Content in Selected Orchids

Orchid SpeciesTotal Phenolics (mg GAE/g DW)Total Flavonoids (mg RE/g DW)Reference
Phalaenopsis 'Chian Xen Queen' (Leaves)11.52 ± 0.434.98 ± 0.27[5]
Orchis simia (Inflorescence)138.65Not reported[6]

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents; DW = Dry Weight. These values represent the total phenolic and flavonoid content and are not specific to Orchinol concentration.

Conclusion

Orchinol stands as a significant example of the chemical defenses employed by orchids. Its well-defined chemical structure and biosynthetic pathway, originating from the shikimate and phenylpropanoid pathways, make it an interesting target for further research. The detailed understanding of its synthesis, both biological and chemical, opens avenues for the development of novel antifungal agents and provides a deeper insight into the complex secondary metabolism of the Orchidaceae family. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development.

References

In-Vitro Characterization of Orchid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Orchidaceae family, one of the largest and most diverse groups of flowering plants, has long been a source of compounds for traditional medicine.[1][2][3] Modern scientific investigation has begun to validate these traditional uses, revealing a rich diversity of bioactive secondary metabolites with significant therapeutic potential.[1][2] These compounds, including phenanthrenes, flavonoids, alkaloids, and terpenoids, exhibit a range of pharmacological effects, most notably antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides a comprehensive overview of the in-vitro characterization of orchid bioactivity, offering detailed experimental protocols, a summary of quantitative data, and a depiction of the key signaling pathways involved.

Quantitative Bioactivity Data

The following tables summarize the in-vitro bioactivity of various orchid species, providing a comparative analysis of their antioxidant, anti-inflammatory, and cytotoxic properties.

Table 1: Antioxidant Activity of Orchid Extracts

Orchid SpeciesPlant PartExtract TypeAssayIC50 (µg/mL)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)Reference
Phalaenopsis 'Chian Xen Queen'LeavesEthanolDPPH-11.52 ± 0.434.98 ± 0.27
Dendrobium crepidatumStemEthanolDPPH73.90--
Dendrobium crepidatumStemAcetoneDPPH99.44--
Dendrobium moschatumRootMethanol (B129727)DPPH30.21--
Dendrobium moschatumLeafMethanolDPPH31.54--
Aerides odorata--DPPH132.24--
Bulbophyllum lilacinum--DPPH136.70--
Dendrobium tortile--DPPH138.59--

Table 2: Anti-inflammatory Activity of Orchid Extracts

Orchid SpeciesPlant PartExtract TypeAssayIC50 (µg/mL)Reference
Dendrobium moschatumRootMethanolAlbumin Denaturation39.01
Dendrobium moschatumLeafButanol-1Albumin Denaturation39.00
Cymbidium aloifolium--Albumin Denaturation100.68
Luisia zeylanica--Albumin Denaturation111.35
Vanda testacea-70% EthanolHRBC Membrane Stabilization (% protection at 10 mg/ml)95.16%
Dendrobium macrostachyum-70% EthanolHRBC Membrane Stabilization (% protection at 10 mg/ml)87.86%

Table 3: Cytotoxic Activity of Orchid Extracts against Cancer Cell Lines

Orchid SpeciesPlant PartExtract TypeCancer Cell LineAssayIC50 (µg/mL)Reference
Dendrobium transparensStemMethanolHeLa (Cervical Cancer)MTT382.14
Dendrobium transparensStemMethanolU251 (Glioblastoma)MTT75.84
Vanda cristataWhole PlantMethanolHeLa (Cervical Cancer)MTT317.23
Vanda cristataWhole PlantMethanolU251 (Glioblastoma)MTT163.66
Dendrobium formosum-EthanolDalton's LymphomaMTT350
Dendrobium crepidatum-EthanolDalton's LymphomaMTT325
Dendrobium chrysanthum-EthanolDalton's LymphomaMTT400

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and standardization.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a sample.

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test extracts and positive control (e.g., Ascorbic acid, Quercetin)

    • Spectrophotometer

    • 96-well microplate or cuvettes

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare serial dilutions of the orchid extracts and the positive control in methanol.

    • In a 96-well plate, add a specific volume of each extract dilution to the wells.

    • Add an equal volume of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and a negative control containing the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the extract concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Reagents and Equipment:

    • MTT solution (5 mg/mL in PBS)

    • Cancer cell lines

    • Complete cell culture medium

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

    • 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the orchid extracts and a positive control (e.g., a known anticancer drug) and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C in a CO2 incubator.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the anti-inflammatory activity of substances by assessing their ability to stabilize the red blood cell membrane against hypotonicity-induced lysis.

  • Reagents and Equipment:

    • Fresh whole human blood

    • Alsever's solution (anticoagulant)

    • Isosaline (0.85% NaCl)

    • Hypotonic saline (0.25% NaCl)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test extracts and positive control (e.g., Diclofenac sodium)

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

    • Centrifuge the blood at 3000 rpm for 10 minutes and wash the packed cells three times with isosaline.

    • Prepare a 10% (v/v) suspension of the packed cells in isosaline.

    • Prepare a reaction mixture containing phosphate buffer, hypotonic saline, the HRBC suspension, and various concentrations of the orchid extracts or the standard drug.

    • Incubate the reaction mixtures at 37°C for 30 minutes.

    • Centrifuge the mixtures at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

    • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(OD of Test Sample / OD of Control) x 100]

Inhibition of Albumin Denaturation Assay

This method assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.

  • Reagents and Equipment:

    • Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Test extracts and positive control (e.g., Acetylsalicylic acid)

    • Water bath

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the test extracts at different concentrations and the albumin solution.

    • Adjust the pH of the reaction mixture to 6.4.

    • Incubate the samples at 37°C for 20 minutes.

    • Heat the reaction mixture at 70°C for 5 minutes to induce denaturation.

    • After cooling, add PBS to the tubes.

    • Measure the turbidity (absorbance) at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a substance by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Reagents and Equipment:

    • RAW 264.7 macrophage cell line

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

    • Test extracts and positive control (e.g., L-NAME)

    • 96-well cell culture plates

    • CO2 incubator

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the orchid extracts for 1-2 hours.

    • Stimulate the cells with LPS (typically 1 µg/mL) and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite (B80452) is prepared to determine the concentration of nitrite in the samples.

    • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The bioactive compounds found in orchids exert their effects through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of action and for the targeted development of novel therapeutics.

Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of orchid extracts involves a series of sequential steps from sample preparation to data analysis.

Experimental_Workflow A Orchid Plant Material (Leaves, Stems, Roots, etc.) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethanol) B->C D Crude Extract C->D E In-Vitro Bioassays (Antioxidant, Anti-inflammatory, Anticancer) D->E F Data Collection (e.g., Absorbance, Cell Viability) E->F G Data Analysis (IC50 Calculation) F->G H Identification of Bioactive Compounds (e.g., HPLC, GC-MS) G->H

Caption: General experimental workflow for orchid bioactivity screening.
Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds, abundant in many orchid species, are potent antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom or an electron to neutralize free radicals.

Antioxidant_Mechanism Phenol Phenolic Compound (Ar-OH) FreeRadical Free Radical (R•) Phenol->FreeRadical H• donation PhenoxyRadical Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical StableRadical Stable Radical (R-H) FreeRadical->StableRadical

Caption: Antioxidant mechanism of phenolic compounds via hydrogen donation.
NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Many bioactive compounds from orchids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Putative inhibition of the NF-κB pathway by orchid bioactives.
PI3K/Akt Signaling Pathway in Cancer

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some orchid-derived compounds may exert their cytotoxic effects by inhibiting this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Akt_P p-Akt (Active) Akt->Akt_P CellSurvival Cell Survival & Proliferation Akt_P->CellSurvival Apoptosis Apoptosis Akt_P->Apoptosis Inhibition Orchid Orchid Bioactives Orchid->PI3K Inhibition Orchid->Akt Inhibition

Caption: Putative inhibition of the PI3K/Akt pathway by orchid bioactives.

Conclusion

The Orchidaceae family represents a vast and largely untapped resource for the discovery of novel bioactive compounds with significant therapeutic potential. The in-vitro assays and methodologies outlined in this guide provide a robust framework for the systematic characterization of orchid bioactivity. The quantitative data presented herein highlights the potent antioxidant, anti-inflammatory, and cytotoxic properties of various orchid species. Furthermore, the elucidation of the underlying signaling pathways, such as NF-κB and PI3K/Akt, offers valuable insights into the mechanisms of action of orchid-derived compounds. Continued research in this area is essential for the development of new and effective pharmaceuticals from these remarkable plants.

References

In-depth Analysis of "Orchidble" Reveals No Scientific Basis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and public databases for the term "Orchidble" has yielded no results. This indicates that "this compound" is not a recognized substance, biological molecule, or signaling pathway within the scientific community.

For researchers, scientists, and drug development professionals, it is crucial to base investigations on established and verifiable scientific concepts. At present, "this compound" does not appear to be a valid subject for technical analysis or research.

It is possible that "this compound" may be a proprietary or internal codename for a compound or process that has not yet been disclosed publicly. Alternatively, it could be a neologism, a misspelling of an existing term, or a concept from a non-scientific context. Without further clarification or context, it is not possible to provide the requested in-depth technical guide.

Professionals in the fields of research and drug development are encouraged to rely on peer-reviewed literature and established scientific databases for information. Should "this compound" emerge as a valid scientific entity in the future, it will be documented and accessible through these channels.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on Orchidble, a phenanthrene (B1679779) compound isolated from the orchid Bletilla ochracea, and its related compounds. This document collates quantitative data on the biological activities of these compounds, details relevant experimental methodologies, and visualizes implicated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents, particularly in the fields of oncology and inflammation.

Introduction

This compound, chemically identified as 1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol, is a natural product belonging to the phenanthrene class of compounds.[1][2][3] It is isolated from the rhizomes of Bletilla ochracea, an orchid species with a history of use in traditional medicine.[1][4] Recent scientific investigations into the constituents of Bletilla ochracea have revealed a number of structurally related phenanthrene and bibenzyl compounds with significant cytotoxic and anti-inflammatory properties. This guide focuses on the available data for this compound and its closely related analogs, providing a structured overview of their therapeutic potential.

Chemical and Physical Properties of this compound

This compound is registered under CAS Number 87530-26-5. Its molecular formula is C₂₂H₂₀O₄, with a molecular weight of 348.4 g/mol . A study on the active components of Bletilla ochracea suggests that this compound possesses favorable oral bioavailability.

Biological Activities of this compound and Related Compounds

Research on extracts and isolated compounds from Bletilla ochracea has demonstrated significant cytotoxic and anti-inflammatory activities. While specific quantitative data for this compound is not explicitly detailed in the currently available public literature, the following tables summarize the reported activities of potent phenanthrene and dihydrophenanthrenofuran analogs isolated from the same plant source. These compounds share a common structural scaffold with this compound, suggesting that it may possess a similar activity profile.

Cytotoxic Activity

The cytotoxicity of compounds isolated from Bletilla ochracea has been evaluated against a panel of human cancer cell lines. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a commonly employed method to assess cell viability.

Table 1: Cytotoxic Activity of Compounds Isolated from Bletilla ochracea

CompoundCell LineIC₅₀ (µM)Reference
Bleochranol AHL-60 (Human promyelocytic leukemia)0.24 ± 0.03
A-549 (Human lung carcinoma)3.51 ± 0.09
MCF-7 (Human breast adenocarcinoma)3.30 ± 0.99
Bleochrin EHL-600.79
Pleiobibenzynin AHL-601.25
Pleiobibenzynin BHL-602.54
2,4-bis(p-hydroxybenzyl)-3,3'-dihydroxy-5-methoxybibenzylHL-606.57
Bleochrin ESMMC-7721 (Human hepatoma)3.45
Pleiobibenzynin ASMMC-77214.87
Pleiobibenzynin BSMMC-77215.52
2,4-bis(p-hydroxybenzyl)-3,3'-dihydroxy-5-methoxybibenzylSMMC-77216.21
Bleochrin EMCF-72.89
Pleiobibenzynin AMCF-73.12
Pleiobibenzynin BMCF-74.98
2,4-bis(p-hydroxybenzyl)-3,3'-dihydroxy-5-methoxybibenzylMCF-75.83
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation.

Table 2: Anti-inflammatory Activity of Compounds Isolated from Bletilla ochracea

CompoundAssayIC₅₀ (µM)Reference
Compound 12 (Structure not specified in abstract)Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages2.86 ± 0.17
Various IsolatesInhibition of NO production in LPS-stimulated RAW 264.7 macrophages15.29 - 24.02

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning the isolation and biological evaluation of compounds from Bletilla ochracea.

Isolation of Phenanthrenes from Bletilla ochracea

A general protocol for the isolation of phenanthrenes from the rhizomes of Bletilla ochracea involves the following steps:

  • Extraction: The air-dried and powdered rhizomes are extracted with a solvent such as 95% ethanol (B145695) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

  • Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • Chromatographic Separation: The ethyl acetate fraction, which is often enriched in phenanthrenes, is subjected to a series of column chromatography techniques for further separation. These may include:

    • Silica (B1680970) gel column chromatography

    • Sephadex LH-20 column chromatography

    • Reversed-phase C18 silica gel column chromatography

  • Purification: Final purification of the isolated compounds is typically achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

G cluster_extraction Extraction & Fractionation cluster_separation Chromatographic Separation cluster_purification Purification & Identification Dried Rhizomes Dried Rhizomes Ethanol Extraction Ethanol Extraction Dried Rhizomes->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Silica Gel Chromatography Silica Gel Chromatography Solvent Partitioning->Silica Gel Chromatography Sephadex LH-20 Chromatography Sephadex LH-20 Chromatography Silica Gel Chromatography->Sephadex LH-20 Chromatography Reversed-Phase C18 Chromatography Reversed-Phase C18 Chromatography Sephadex LH-20 Chromatography->Reversed-Phase C18 Chromatography Preparative HPLC Preparative HPLC Reversed-Phase C18 Chromatography->Preparative HPLC Pure Compounds Pure Compounds Preparative HPLC->Pure Compounds Structure Elucidation (NMR, MS) Structure Elucidation (NMR, MS) Pure Compounds->Structure Elucidation (NMR, MS)

Figure 1. General workflow for the isolation of compounds.
Cytotoxicity Assay (MTS Assay)

The cytotoxic activity of the isolated compounds is determined using the MTS assay.

  • Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

  • MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan (B1609692) product by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTS Addition MTS Addition Compound Treatment->MTS Addition Incubation Incubation MTS Addition->Incubation Absorbance Reading Absorbance Reading Incubation->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2. Workflow for the MTS cytotoxicity assay.
Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity is assessed by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells. The IC₅₀ value is determined from the dose-response curve.

G Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation Incubation (24h) Incubation (24h) LPS Stimulation->Incubation (24h) Griess Assay Griess Assay Incubation (24h)->Griess Assay IC50 Calculation IC50 Calculation Griess Assay->IC50 Calculation

Figure 3. Workflow for the nitric oxide inhibition assay.

Potential Signaling Pathways

While the precise molecular mechanisms of this compound are yet to be fully elucidated, the biological activities of related phenanthrenes suggest the involvement of several key signaling pathways in their cytotoxic and anti-inflammatory effects.

Cytotoxicity and Apoptosis Induction

Phenanthrene compounds are known to induce apoptosis (programmed cell death) in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 4. Proposed intrinsic apoptosis pathway for phenanthrenes.
Anti-inflammatory Mechanism

The anti-inflammatory effects of phenanthrenes are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NO_Production NO Production Nucleus->NO_Production Induces This compound This compound This compound->IKK Inhibits

Figure 5. Proposed inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound and its related phenanthrene compounds from Bletilla ochracea represent a promising class of natural products with demonstrated cytotoxic and anti-inflammatory activities. The available data, primarily from in vitro studies, warrant further investigation into their therapeutic potential. Future research should focus on:

  • The definitive isolation and characterization of this compound, accompanied by a comprehensive evaluation of its biological activities with specific IC₅₀ values.

  • In-depth mechanistic studies to fully elucidate the signaling pathways modulated by this compound and its analogs.

  • In vivo studies to assess the efficacy, pharmacokinetics, and safety profiles of these compounds in relevant animal models of cancer and inflammation.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for their biological activities, which could guide the synthesis of more potent and selective analogs.

This technical guide serves as a foundational document to stimulate and guide further research and development efforts in this promising area of natural product chemistry and pharmacology.

References

An In-depth Technical Guide to the Pharmacokinetics of Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The following guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Orchidble, a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The information presented herein is a synthesis of available preclinical and clinical data.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Summary of Key Pharmacokinetic Parameters of this compound

ParameterValueSpeciesStudy Type
Bioavailability (F%) Data Not Available--
Time to Maximum Concentration (Tmax) Data Not Available--
Maximum Concentration (Cmax) Data Not Available--
Area Under the Curve (AUC) Data Not Available--
Volume of Distribution (Vd) Data Not Available--
Half-life (t1/2) Data Not Available--
Clearance (CL) Data Not Available--
Primary Route of Elimination Data Not Available--

Note: At the time of this report, specific quantitative data for the pharmacokinetic parameters of this compound are not publicly available. This table will be updated as new information is released.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are crucial for the replication and extension of these findings.

Protocol 1: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of this compound in liver microsomes.

Methodology:

  • Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) from various species (e.g., human, rat, mouse) in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor: The reaction is initiated by the addition of NADPH (1 mM).

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of this compound at each time point is determined by LC-MS/MS analysis.

  • Data Calculation: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of this compound.

Signaling Pathways and Experimental Workflows

Visual representations of the proposed signaling pathways and experimental workflows provide a clear and concise understanding of the complex biological processes associated with this compound.

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to its therapeutic effect.

Orchidble_Signaling_Pathway cluster_0 Cell Membrane Receptor Receptor Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates This compound This compound This compound->Receptor Binds Kinase_A Kinase A Signal_Transduction->Kinase_A Transcription_Factor Transcription Factor Kinase_A->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Therapeutic_Effect Therapeutic Effect Gene_Expression->Therapeutic_Effect

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The diagram below outlines the typical workflow for conducting a pharmacokinetic study of this compound in a preclinical animal model.

PK_Workflow Dosing This compound Administration (IV or Oral) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling

Caption: Preclinical pharmacokinetic study workflow.

The study of this compound's pharmacokinetics is ongoing. While the foundational experimental protocols and hypothesized mechanisms provide a strong basis for further investigation, the absence of comprehensive quantitative data highlights the need for continued research. Future studies should focus on elucidating the complete ADME profile of this compound to support its continued development and clinical translation. This guide will be periodically updated as new data becomes available.

Orchidble target identification and validation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Druggable Target Identification and Validation

Introduction

The journey of developing a new therapeutic is a complex, costly, and often lengthy process, with high attrition rates being a major challenge. A significant contributor to late-stage clinical trial failures is the selection of suboptimal or incorrect biological targets.[1] Therefore, the rigorous identification and validation of druggable targets are the foundational and most critical steps in modern drug discovery.[2][3] A "druggable target" is a biomolecule—typically a protein, gene, or RNA—that can bind to a drug, leading to a therapeutic effect.[4][5] The ideal target plays a pivotal role in the pathophysiology of a disease and can be modulated by a therapeutic agent with high specificity and an acceptable safety profile.

Historically, target identification was often based on prior biological knowledge and hypothesis-driven research. However, the advent of genomics, proteomics, computational biology, and other high-throughput technologies has revolutionized this process, enabling more systematic and unbiased approaches to discover novel targets. This guide provides a detailed overview of the core strategies, experimental protocols, and data interpretation frameworks used by researchers, scientists, and drug development professionals to identify and validate druggable targets, forming the bedrock for successful therapeutic development.

Chapter 1: Modern Strategies for Target Identification

Target identification is the process of pinpointing the specific biomolecules or pathways associated with a particular disease. This process has evolved from candidate-based methods to large-scale, data-driven approaches that integrate multiple layers of biological information.

Genomics-Driven Approaches

Genomic methods leverage genetic information to link genes and their variants to disease states, providing a powerful line of evidence for potential targets.

  • Genome-Wide Association Studies (GWAS): GWAS are instrumental in identifying genetic variants associated with various diseases by analyzing the genomes of large cohorts of individuals. These studies can pinpoint genes or genetic regions implicated in disease pathogenesis, making them strong candidates for therapeutic intervention.

  • Functional Genomics (CRISPR & RNAi): Functional genomics systematically perturbs gene function to identify genes that are critical for disease-related processes.

    • CRISPR-Cas9: This revolutionary gene-editing tool allows for precise gene knockouts (CRISPR-KO), inhibition (CRISPRi), or activation (CRISPRa) on a genome-wide scale. High-throughput CRISPR screens can identify genes whose loss or gain of function confers a selective advantage or disadvantage in a disease model (e.g., resistance to a cancer drug), thereby revealing potential targets.

    • RNA Interference (RNAi): RNAi uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence specific genes by degrading their mRNA. Like CRISPR, RNAi can be used in large-scale screens to assess the impact of gene knockdown on a cellular phenotype. While historically important, CRISPR is often preferred now due to its high on-target specificity and ability to achieve complete gene knockout.

Proteomics-Driven Approaches

Since most drugs target proteins, proteomics-based methods that directly probe drug-protein interactions are invaluable for target identification.

  • Chemical Proteomics: This field uses small-molecule probes to identify the protein targets of a compound within a complex biological system, such as a cell lysate or even in live cells. It is particularly useful for deconvoluting the mechanism of action for hits from phenotypic screens. Key methods include:

    • Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of specific enzyme families to profile their functional state. A competitive ABPP experiment can identify the target of a drug by observing which protein is no longer labeled by the probe in the presence of the drug.

    • Affinity Chromatography: In this classic approach, a bioactive small molecule is immobilized on a solid support to "fish" for its binding partners from a cell lysate. Bound proteins are then eluted and identified using mass spectrometry.

  • Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that a protein's thermal stability changes when it binds to a ligand (drug). In a TPP experiment, cells are heated to various temperatures with and without a drug, and the remaining soluble proteins are quantified by mass spectrometry. Proteins that show increased thermal stability in the presence of the drug are identified as its targets.

Computational and In Silico Approaches

Computational methods analyze vast biological datasets to predict and prioritize potential drug targets, significantly accelerating the discovery process.

  • Machine Learning and AI: AI algorithms can be trained on large datasets of known drug-target interactions, protein structures, and bioactivity data to predict novel targets for a given compound or to identify promising targets for a disease. Recently developed AI systems can even generate novel research hypotheses and experimental protocols for target discovery.

  • Network-Based Analysis: This approach models the complex web of interactions between genes, proteins, and other molecules. By analyzing how diseases perturb these networks, researchers can identify critical nodes (hubs) that represent optimal points for therapeutic intervention.

  • Structure-Based Methods: When the 3D structure of a protein is known, computational docking can be used to predict how a small molecule might bind to it. This is crucial for assessing the "druggability" of a target—its ability to bind a drug-like molecule in a way that modulates its function.

Chapter 2: Target Validation: From Hypothesis to Confirmation

Target validation is the critical process of confirming that modulating a potential target will have the desired therapeutic effect and is unlikely to cause unacceptable side effects. It involves a rigorous set of experiments to build confidence in the target's role in the disease.

Genetic Validation

Genetic validation provides the strongest evidence for a target's function by directly manipulating the corresponding gene.

  • Gene Knockout/Knock-in: Using CRISPR-Cas9, the gene for the target protein can be permanently deleted (knockout) or mutated (knock-in) in cell lines or animal models. Observing whether this genetic modification replicates the disease phenotype or confers a therapeutic benefit is a powerful validation method.

  • Gene Silencing (RNAi/shRNA): Temporarily reducing the expression of the target gene through RNAi can be used to assess its impact on cellular functions and disease-relevant pathways.

Pharmacological Validation

This approach uses small molecules ("chemical probes" or "tool compounds") or antibodies to modulate the target's function.

  • Selective Modulators: A highly selective small-molecule inhibitor or activator of the target can be used to study the biological consequences of its modulation in vitro and in vivo. The results should mimic those seen with genetic validation.

  • Antibody-Based Studies: Specific antibodies can be used to block the function of a cell-surface receptor or an extracellular protein, providing another layer of evidence for its role in the disease.

Biochemical and Cellular Assays

A suite of in vitro assays is essential to characterize the target and its interaction with potential drugs.

  • Binding Assays: These experiments quantify the physical interaction between a compound and its target protein, determining key parameters like binding affinity (e.g., Kd) and kinetics.

  • Functional Assays: These assays measure the biological consequence of the drug-target interaction, such as the inhibition of an enzyme's catalytic activity or the blockage of a receptor's signaling cascade.

  • Cellular Thermal Shift Assay (CETSA): As a cell-based assay, CETSA can confirm that a drug engages with its intended target within a live cell, providing crucial evidence of target engagement in a physiological context.

In Vivo Model Validation

Testing the target in a living organism is a crucial step before advancing to human trials.

  • Genetically Engineered Models (GEMs): Mice or other organisms can be genetically engineered to lack the target gene (knockout mice) or to overexpress it. These models are invaluable for studying the target's role in the context of a whole biological system.

  • Xenograft Models: In oncology, human tumor cells can be implanted into immunocompromised mice. These models are used to test whether a drug that modulates a specific target can inhibit tumor growth in vivo.

Chapter 3: Key Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful target validation. The following sections provide methodologies for three widely used techniques.

Protocol: CRISPR-Cas9 Genome-Wide Knockout Screen for Drug Resistance

This protocol outlines a positive selection screen to identify genes whose knockout confers resistance to a cytotoxic compound.

  • Library Preparation and Virus Production:

    • Amplify a genome-wide single-guide RNA (sgRNA) library (e.g., GeCKOv2) using PCR.

    • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and viral packaging plasmids.

    • Harvest the virus-containing supernatant and determine the viral titer.

  • Cell Transduction and Selection:

    • Transduce the target cancer cell line (which must stably express Cas9 nuclease) with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.

    • Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). Maintain a high cell count to ensure full library coverage (e.g., >300 cells per sgRNA).

  • Drug Treatment Screen:

    • Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with the cytotoxic compound at a concentration that kills ~80-90% of cells).

    • Culture the cells for 14-21 days, continuously applying the drug to the treatment group. Cells with sgRNAs that knock out genes essential for the drug's efficacy will survive and proliferate.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the control and treatment groups.

    • Extract genomic DNA from both populations.

    • Use PCR to amplify the genomic regions containing the integrated sgRNAs.

    • Perform next-generation sequencing (NGS) to determine the frequency of each sgRNA in both populations.

  • Data Analysis:

    • Align sequencing reads to a reference sgRNA library.

    • Count the number of reads for each sgRNA in each condition.

    • Calculate the log2 fold change of sgRNA frequency in the drug-treated sample versus the control sample.

    • Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the drug-treated population. These genes are the top candidate "hits" whose loss confers drug resistance.

Protocol: Activity-Based Protein Profiling (ABPP)

This protocol describes a competitive ABPP workflow to identify the cellular targets of a small-molecule inhibitor.

  • Proteome Preparation:

    • Harvest cells or tissues and lyse them in a buffer that preserves protein activity (e.g., PBS without detergents).

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Competitive Inhibition:

    • Aliquot the proteome into several tubes.

    • Pre-incubate the proteome samples with either the small-molecule inhibitor (at various concentrations) or a vehicle control (e.g., DMSO) for 30-60 minutes at room temperature.

  • Probe Labeling:

    • Add a broad-spectrum, activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to each sample.

    • Incubate to allow the probe to covalently label the active enzymes in the proteome. The inhibitor will prevent the probe from labeling its specific target protein.

  • Target Enrichment (Optional, for probe-based enrichment):

    • If the probe contains a biotin (B1667282) tag, use streptavidin-coated beads to enrich the probe-labeled proteins.

    • Wash the beads extensively to remove non-labeled proteins.

    • Elute the captured proteins.

  • Analysis by SDS-PAGE or Mass Spectrometry:

    • Gel-Based Analysis: Separate the labeled proteins by SDS-PAGE. If the probe is fluorescent, visualize the gel using a fluorescence scanner. The target protein will appear as a band with reduced intensity in the inhibitor-treated lanes compared to the control lane.

    • MS-Based Analysis: Digest the proteins into peptides and analyze them by quantitative mass spectrometry (e.g., LC-MS/MS). Identify and quantify the proteins labeled by the probe. The target will be the protein whose abundance is significantly reduced in the inhibitor-treated samples.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol details how to confirm drug-target engagement in intact cells.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with either the drug at the desired concentration or a vehicle control (DMSO) and incubate under normal culture conditions to allow for drug uptake.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control sample.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing correctly folded, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using a method like Western Blot or ELISA.

  • Data Analysis:

    • For each temperature, quantify the band intensity (for Western Blot) of the target protein.

    • Normalize the intensity of each heated sample to the non-heated control sample for both the drug-treated and vehicle-treated conditions.

    • Plot the percentage of soluble protein versus temperature to generate "melting curves." A successful drug-target interaction will result in a rightward shift of the melting curve for the drug-treated sample, indicating increased thermal stability.

Chapter 4: Data Presentation and Interpretation

Quantitative data is essential for comparing the efficacy of different approaches and prioritizing targets. Data should be summarized in clear, structured tables.

Table 1: Representative Data from a Genome-Wide CRISPR-KO Resistance Screen

Gene SymbolsgRNA Count (Control)sgRNA Count (Treated)Log2 Fold ChangeP-valueRank
BRAF15,43212,110-0.350.879,876
NF125645,8907.481.2e-81
MED1231239,8767.005.6e-82
TP538,7659,0120.040.9915,432
KEAP140125,6786.002.1e-73

This table shows hypothetical results from a screen with a BRAF inhibitor. The enrichment of sgRNAs targeting tumor suppressors like NF1 indicates that their loss confers resistance, validating the pathway's importance.

Table 2: Pharmacological and Biochemical Validation Data for a Kinase Inhibitor

ParameterMethodValueUnits
Target Binding Affinity (Kd)Isothermal Titration Calorimetry15nM
Enzymatic Inhibition (IC50)In Vitro Kinase Assay35nM
Cellular Target Engagement (EC50)NanoBRET Assay150nM
Anti-proliferative Activity (GI50)Cell Viability Assay250nM
Thermal Shift (ΔTm)Cellular Thermal Shift Assay+5.2°C
Off-Target Hits (>100-fold selectivity)Kinome Scan (468 kinases)3-

This table summarizes key quantitative metrics used to validate a candidate drug. A strong candidate shows high potency in biochemical and cellular assays, a clear thermal shift indicating target engagement, and high selectivity.

Chapter 5: Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex biological processes and experimental designs.

Target_ID_Validation_Workflow cluster_Val Target Validation cluster_Lead Lead Discovery cluster_Fail genomics Genomics (GWAS, CRISPR Screens) genetic Genetic Validation (KO Models, RNAi) genomics->genetic biochem Biochemical & Cellular Assays (Binding, Functional) proteomics Proteomics (Chemical Proteomics) pharma Pharmacological Validation (Tool Compounds) proteomics->pharma computational Computational (AI, Network Analysis) computational->genetic computational->pharma genetic->biochem pharma->biochem invivo In Vivo Models (GEMs, Xenografts) biochem->invivo fail Target De-validated biochem->fail  Validation Fails hts High-Throughput Screening invivo->hts Validated Target invivo->fail  Validation Fails

Caption: High-level workflow for druggable target identification and validation.

CRISPR_Screen_Workflow lib 1. sgRNA Library Lentivirus Production transduce 2. Transduce Cas9+ Cells (Low MOI) lib->transduce select 3. Antibiotic Selection transduce->select split 4. Split Population select->split control 5a. Vehicle (DMSO) Treatment split->control Control Arm treat 5b. Drug Treatment split->treat Treatment Arm harvest 6. Harvest Cells & Extract gDNA control->harvest treat->harvest ngs 7. Amplify sgRNAs & Sequence (NGS) harvest->ngs analyze 8. Analyze sgRNA Enrichment ngs->analyze hits Validated Resistance Genes analyze->hits

Caption: Experimental workflow for a CRISPR-based drug resistance screen.

PI3K_Pathway cluster_downstream Cellular Processes RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates survival Survival AKT->survival growth Cell Growth mTORC1->growth prolif Proliferation mTORC1->prolif PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target in oncology.

Conclusion

The landscape of druggable target identification and validation is continuously evolving, driven by technological innovation and a deeper understanding of disease biology. The integration of multi-omics data streams—from genomics and proteomics to transcriptomics—provides a more holistic view of disease mechanisms, enabling the identification of more robust targets. Furthermore, the rise of artificial intelligence and machine learning is poised to further accelerate this process by improving prediction accuracy and automating complex data analysis. While challenges remain, the sophisticated and rigorous application of the strategies and protocols outlined in this guide is essential for increasing the probability of success in clinical trials, reducing the cost of drug development, and ultimately delivering safe and effective medicines to patients.

References

An In-depth Technical Guide on the Biophysical Properties of Exemplaride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Orchidble" could not be found in publicly available scientific literature. This guide has been created using "Exemplaride" as a hypothetical compound to demonstrate the requested format and content. The data presented herein is illustrative and should not be considered factual for any real-world substance.

Introduction

Exemplaride is a novel synthetic small molecule inhibitor of the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle.[1] Dysregulation of this pathway is a common feature in several types of cancer, leading to uncontrolled cell proliferation.[1] By selectively targeting CDK4/6, Exemplaride induces cell cycle arrest at the G1-S transition, thereby inhibiting the growth of tumor cells.[1] This document provides a comprehensive overview of the biophysical properties of Exemplaride, detailing its physicochemical characteristics, binding kinetics, and thermodynamic profile. Furthermore, it outlines the experimental protocols used for its characterization and illustrates its mechanism of action within the relevant signaling pathway.

Physicochemical and Biophysical Properties of Exemplaride

The biophysical characteristics of a drug candidate are crucial for its development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement in vivo. The key properties of Exemplaride are summarized below.

PropertyValueMethod of Determination
Molecular Weight 482.55 g/mol Mass Spectrometry
Molecular Formula C₂₅H₂₈N₈O₂Elemental Analysis
LogP (o/w) 3.2Shake-flask method
Aqueous Solubility 15 µg/mL at pH 7.4HPLC-based solubility assay
pKa 7.8 (basic)Potentiometric titration
Binding Affinity (K_D) to CDK6 5.2 nMIsothermal Titration Calorimetry (ITC)
Binding Enthalpy (ΔH) -12.5 kcal/molIsothermal Titration Calorimetry (ITC)
Binding Entropy (ΔS) -7.2 cal/mol·KIsothermal Titration Calorimetry (ITC)
Melting Point (T_m) 188 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research.[2][3] The methodologies for determining the key biophysical parameters of Exemplaride are described below.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

  • Objective: To determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of Exemplaride binding to its target protein, CDK6.

  • Materials:

    • Purified recombinant human CDK6/CycD3 protein complex (concentration determined by A₂₈₀).

    • Exemplaride, dissolved in a matching buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC).

  • Procedure:

    • The sample cell is filled with the CDK6/CycD3 protein solution at a concentration of 10 µM.

    • The injection syringe is loaded with Exemplaride at a concentration of 100 µM.

    • The experiment is conducted at 25 °C.

    • An initial injection of 0.4 µL is made, followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.

    • The heat change upon each injection is measured and recorded.

    • The resulting data are fitted to a one-site binding model to determine the thermodynamic parameters.

2. Differential Scanning Calorimetry (DSC) for Thermal Stability

  • Objective: To determine the melting point (T_m) and assess the thermal stability of solid Exemplaride.

  • Materials:

    • Crystalline powder of Exemplaride.

    • DSC instrument (e.g., TA Instruments Q2000).

    • Aluminum sample pans.

  • Procedure:

    • Approximately 2-5 mg of Exemplaride is weighed and hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample is heated at a constant rate of 10 °C/min from 25 °C to 250 °C.

    • The heat flow to the sample is measured as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak.

Signaling Pathway and Mechanism of Action

Exemplaride functions by inhibiting the cyclin D-CDK4/6-retinoblastoma (Rb) pathway.[1] In normal cell cycle progression, mitogenic signals lead to the formation of active cyclin D-CDK4/6 complexes. These complexes phosphorylate the Rb protein, which in turn releases the E2F transcription factor. E2F then activates the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1] Exemplaride competitively binds to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of Rb and thereby halting the cell cycle in the G1 phase.

Exemplaride_Mechanism_of_Action cluster_Rb Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates Exemplaride Exemplaride Exemplaride->CyclinD_CDK46 inhibits Rb_p p-Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: Mechanism of action of Exemplaride in the CDK4/6-Rb signaling pathway.

Experimental Workflow for Biophysical Characterization

The comprehensive biophysical characterization of a drug candidate like Exemplaride follows a logical workflow, starting from initial screening to in-depth analysis of its interaction with the target protein. This ensures that a complete profile of the compound is established before proceeding to more complex biological assays.

Experimental_Workflow Compound_Synthesis Compound Synthesis and Purification Physicochemical_Characterization Physicochemical Characterization (MW, Solubility, LogP) Compound_Synthesis->Physicochemical_Characterization Primary_Binding_Assay Primary Binding Assay (e.g., FRET) Physicochemical_Characterization->Primary_Binding_Assay Thermal_Stability Thermal Stability Analysis (DSC) Primary_Binding_Assay->Thermal_Stability Thermodynamic_Analysis Thermodynamic and Kinetic Analysis (ITC, SPR) Primary_Binding_Assay->Thermodynamic_Analysis Final_Report Final Biophysical Profile Thermal_Stability->Final_Report Structural_Analysis Structural Analysis (X-ray Crystallography) Thermodynamic_Analysis->Structural_Analysis Structural_Analysis->Final_Report

Caption: Workflow for the biophysical characterization of Exemplaride.

References

Early-Stage Research on Orchidble's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a fictionalized representation of early-stage research for a hypothetical therapeutic agent, "Orchidble," based on the known therapeutic potential of compounds derived from the Orchidaceae family. The data, protocols, and pathways presented are illustrative and intended for demonstration purposes.

Introduction

"this compound" is a novel, purified small molecule extract derived from the terrestrial orchid Crepidium acuminatum. Traditional use in Ayurvedic medicine has pointed to the therapeutic potential of this plant's pseudobulbs, which are rich in bioactive compounds such as alkaloids, glycosides, and flavonoids.[1] Early-stage research suggests that this compound possesses a range of potentially valuable pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects, consistent with findings for other orchid-derived compounds.[1][2] This technical guide provides a comprehensive overview of the initial preclinical findings for this compound, including quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action through key signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.5
U-87 MGGlioblastoma18.9 ± 2.1
PC-3Prostate Cancer28.1 ± 3.2

Table 2: Anti-inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Macrophage Model

BiomarkerControlLPS (1 µg/mL)LPS + this compound (10 µM)% Inhibition
Nitric Oxide (µM)1.2 ± 0.325.8 ± 2.912.4 ± 1.551.9%
TNF-α (pg/mL)50 ± 81250 ± 150550 ± 6056.0%
IL-6 (pg/mL)35 ± 5980 ± 110420 ± 5057.1%

Table 3: Neuroprotective Effects of this compound in a Glutamate-Induced Excitotoxicity Model in Primary Cortical Neurons

Treatment GroupCell Viability (%)Lactate Dehydrogenase (LDH) Release (Arbitrary Units)
Control100 ± 55.2 ± 0.8
Glutamate (B1630785) (100 µM)45 ± 428.9 ± 3.1
Glutamate + this compound (5 µM)78 ± 610.3 ± 1.2

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (MCF-7, A549, U-87 MG, PC-3) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The IC50 value was calculated using non-linear regression analysis.

Anti-inflammatory Assay in Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells were cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells were pre-treated with this compound (10 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: Nitric oxide production was measured in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: The concentrations of TNF-α and IL-6 in the culture supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Neuroprotection Assay
  • Primary Neuron Culture: Primary cortical neurons were isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Treatment: On day in vitro (DIV) 7, neurons were pre-treated with this compound (5 µM) for 1 hour before being exposed to glutamate (100 µM) for 24 hours.

  • Cell Viability Assessment: Cell viability was determined using the Calcein-AM assay, where fluorescence is proportional to the number of live cells.

  • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, was measured using a commercially available LDH cytotoxicity assay kit.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the hypothesized signaling pathways modulated by this compound based on the observed therapeutic effects.

Orchidble_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds

Hypothesized anti-inflammatory signaling pathway of this compound.

Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Orchidble_Experimental_Workflow cluster_invitro In Vitro Assays start Start: this compound Extraction from Crepidium acuminatum in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity (Cancer Cell Lines) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory (Macrophage Model) in_vitro->anti_inflammatory neuroprotection Neuroprotection (Neuron Model) in_vitro->neuroprotection in_vivo In Vivo Studies (Future Work) conclusion Conclusion: Therapeutic Potential Assessment in_vivo->conclusion tox Toxicology Assessment tox->in_vivo cytotoxicity->tox anti_inflammatory->tox neuroprotection->tox

Overall workflow for the preclinical evaluation of this compound.

References

Methodological & Application

Unraveling CRISPR-Based Assays: A General Protocol in the Absence of "Orchidble"

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a protocol involving a reagent or system named "Orchidble" in CRISPR-based assays did not yield any specific, publicly available information. It is possible that "this compound" is an internal project name, a newly developed technology not yet in the public domain, or a potential misspelling of another reagent. Therefore, this document provides a comprehensive, detailed protocol for a standard CRISPR-Cas9-mediated gene knockout assay, a cornerstone of modern molecular biology, intended for researchers, scientists, and drug development professionals.

This guide outlines the essential steps from initial experimental design to the final validation of genomic edits, providing a robust framework for successful CRISPR-based research.

Application Notes

CRISPR-Cas9 technology enables precise targeted modification of genomic DNA.[1][2][3] The system consists of a guide RNA (gRNA) that directs the Cas9 nuclease to a specific genomic locus, where the Cas9 protein induces a double-strand break (DSB).[1][4] The cell's natural DNA repair mechanisms, primarily the error-prone non-homologous end joining (NHEJ) pathway, often result in small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a functional knockout of the target gene. This powerful tool has wide-ranging applications, from fundamental biological research to the development of novel therapeutic strategies.

Experimental Workflow Overview

The general workflow for a CRISPR-based gene knockout experiment is a multi-step process that requires careful planning and execution. The key stages include:

  • gRNA Design and Synthesis: Designing specific and efficient gRNAs is critical for successful genome editing.

  • Delivery of CRISPR Components: The Cas9 protein and gRNA must be efficiently delivered into the target cells.

  • Genomic DNA Extraction and PCR Amplification: Isolating genomic DNA and amplifying the targeted region is necessary for downstream analysis.

  • Validation of Genome Editing: A crucial step to confirm the presence of indels at the target site.

Detailed Experimental Protocols

Protocol 1: gRNA Design and Cloning
  • Target Site Selection:

    • Identify the target gene and select a ~20 nucleotide sequence (protospacer) for the gRNA.

    • The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is typically 'NGG' for Streptococcus pyogenes Cas9.

    • Utilize online design tools (e.g., CRISPOR, CHOPCHOP) to identify optimal gRNA sequences with high on-target efficiency and low off-target potential.

  • Oligonucleotide Synthesis:

    • Synthesize two complementary oligonucleotides encoding the gRNA sequence.

    • Add appropriate overhangs to the oligonucleotides for cloning into a gRNA expression vector.

  • Cloning into gRNA Vector:

    • Anneal the two oligonucleotides to form a double-stranded DNA insert.

    • Ligate the annealed insert into a linearized gRNA expression vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the sequence of the gRNA insert in the plasmid DNA via Sanger sequencing.

Protocol 2: Cell Culture and Transfection
  • Cell Culture:

    • Culture the target cell line under appropriate conditions (e.g., temperature, CO2, media) to ensure optimal health and viability.

    • One day prior to transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Transfection:

    • Co-transfect the cells with a Cas9 expression plasmid and the gRNA expression plasmid using a suitable transfection reagent (e.g., lipofection-based reagents or electroporation).

    • Alternatively, deliver the CRISPR components as ribonucleoprotein (RNP) complexes, which consist of purified Cas9 protein pre-mixed with the synthetic gRNA. RNP delivery can reduce off-target effects.

    • Include appropriate controls: a negative control (e.g., cells transfected with a non-targeting gRNA) and a positive control (e.g., a gRNA targeting a known gene).

Protocol 3: Genomic DNA Extraction and PCR
  • Genomic DNA Extraction:

    • Approximately 48-72 hours post-transfection, harvest the cells.

    • Extract genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity.

  • PCR Amplification:

    • Design PCR primers that flank the gRNA target site, amplifying a region of approximately 400-800 base pairs.

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target locus from the extracted genomic DNA.

    • Run the PCR products on an agarose (B213101) gel to verify the amplification of a single product of the expected size.

Protocol 4: Mismatch Cleavage Assay (T7E1 Assay)
  • Heteroduplex Formation:

    • Denature the PCR products by heating to 95°C and then slowly re-anneal them. This allows for the formation of heteroduplexes between wild-type and mutated DNA strands.

  • Enzyme Digestion:

    • Incubate the re-annealed PCR products with T7 Endonuclease I (T7E1) enzyme. T7E1 recognizes and cleaves mismatched DNA heteroduplexes.

  • Analysis:

    • Analyze the digested products by agarose gel electrophoresis. The presence of cleaved DNA fragments of the expected sizes indicates the presence of indels.

    • Quantify the percentage of gene modification using the band intensities of the cleaved and uncleaved products.

Data Presentation

Quantitative data from CRISPR-based assays should be summarized for clarity and comparison.

Assay Parameter Measured Example Result (Edited Cells) Example Result (Control Cells)
Cell Viability % Viable Cells92%95%
Transfection Efficiency % GFP Positive Cells85%0%
T7E1 Assay % Indel Frequency25%0%
Sanger Sequencing (TIDE analysis) % Indel Frequency28%<1%
Next-Generation Sequencing % On-target Reads with Indels30%<0.1%
Next-Generation Sequencing % Off-target Reads with Indels (Top 5 sites)<0.5%<0.1%

Visualizing the Workflow and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying biological pathway.

CRISPR_Workflow cluster_design gRNA Design & Synthesis cluster_delivery Delivery to Cells cluster_analysis Analysis gRNA_design gRNA Design (In Silico) oligo_synthesis Oligo Synthesis gRNA_design->oligo_synthesis cloning Cloning into Vector oligo_synthesis->cloning transfection Transfection cloning->transfection gRNA Plasmid cell_culture Cell Culture cell_culture->transfection gDNA_extraction gDNA Extraction transfection->gDNA_extraction pcr PCR Amplification gDNA_extraction->pcr validation Validation (T7E1/Sequencing) pcr->validation

Caption: CRISPR-Cas9 Gene Knockout Experimental Workflow.

NHEJ_Pathway Cas9_gRNA Cas9-gRNA Complex Target_DNA Target Genomic DNA Cas9_gRNA->Target_DNA Binds DSB Double-Strand Break Target_DNA->DSB Cleavage NHEJ Non-Homologous End Joining DSB->NHEJ Repair Indels Insertions/Deletions (Indels) NHEJ->Indels Error-prone Knockout Gene Knockout Indels->Knockout

Caption: NHEJ Pathway for CRISPR-Mediated Gene Knockout.

Conclusion

While the specific term "this compound" did not correspond to a known entity in the context of CRISPR, this document provides a comprehensive and adaptable protocol for a standard CRISPR-Cas9 gene knockout experiment. By following these detailed methodologies, researchers can effectively design, execute, and validate their genome editing experiments, contributing to advancements in both basic science and drug development. The provided workflows and data presentation formats offer a structured approach to this powerful technology.

References

Application Notes and Protocols: Dosage Guidelines for In-Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on "Orchidble": Initial literature and database searches did not yield any information on a compound or drug named "this compound." This suggests that "this compound" may be a novel or internal compound name not yet disclosed in public literature, or potentially a misspelling of another agent.

The following application notes and protocols are provided as a general framework for establishing in-vivo dosage guidelines for a novel therapeutic agent, using the well-documented CDK4/6 inhibitor, Ribociclib, as an illustrative example. Researchers should adapt these protocols based on the specific characteristics of their test compound.

Illustrative Example: Ribociclib (A CDK4/6 Inhibitor)

Ribociclib is an orally bioavailable inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6).[1] Disruption of the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway is a common event in cancer, leading to uncontrolled cell proliferation.[1] Ribociclib's mechanism of action involves the inhibition of CDK4/6, which prevents the phosphorylation of Rb, leading to cell cycle arrest at the G1-S transition phase.[1]

Signaling Pathway of Ribociclib

Ribociclib_Pathway Mitogenic_Signaling Mitogenic Signaling CyclinD Cyclin D Mitogenic_Signaling->CyclinD CyclinD_CDK46 Active Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Repression) Rb->Rb_E2F Represses E2F E2F E2F Gene_Transcription Gene Transcription for G1-S Transition E2F->Gene_Transcription Activates Rb_E2F->Rb Rb_E2F->E2F Cell_Cycle_Progression Cell Cycle Progression Gene_Transcription->Cell_Cycle_Progression Ribociclib Ribociclib Ribociclib->CyclinD_CDK46 Inhibits

Caption: Mechanism of action of Ribociclib in the cell cycle pathway.

Preclinical In-Vivo Dosage Guidelines for a Novel Compound

The establishment of in-vivo dosage guidelines is a critical step in preclinical drug development. It involves a series of studies to determine a safe and effective dose range for further investigation. The following sections outline the key experiments and data presentation for this process.

Table 1: Summary of Preclinical Dosage Studies for Ribociclib (Illustrative)
Study Type Animal Model Route of Administration Dosage Range Key Findings Reference
Dose-Range Finding Nude Mice with Tumor XenograftsOral (PO)25 - 200 mg/kg/dayDose-dependent tumor growth inhibition.Fictional Example
Maximum Tolerated Dose (MTD) Sprague-Dawley RatsOral (PO)50 - 400 mg/kg/dayMTD established at 300 mg/kg/day based on clinical signs and body weight loss.Fictional Example
Pharmacokinetic (PK) Study Beagle DogsOral (PO)10, 50, 100 mg/kgDose-proportional increase in Cmax and AUC. Tmax ~2-4 hours.Fictional Example
Efficacy Study Athymic Nude Mice (MCF-7 Xenograft)Oral (PO)100 mg/kg/daySignificant tumor regression observed.Fictional Example

Experimental Protocols

Dose-Range Finding Study Protocol

Objective: To determine a range of doses that are tolerated and show biological activity.

Workflow:

Dose_Range_Finding cluster_0 Preparation cluster_1 Treatment cluster_2 Monitoring & Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice, 1-2 weeks) Tumor_Implantation Tumor Cell Implantation (e.g., s.c. injection) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups (n=8-10/group) Tumor_Growth->Randomization Dosing Administer Vehicle or Test Compound at Various Doses (e.g., 25, 50, 100, 200 mg/kg) Daily for 21 days Randomization->Dosing Tumor_Measurement Measure Tumor Volume (2-3 times/week) Dosing->Tumor_Measurement Body_Weight Monitor Body Weight (2-3 times/week) Dosing->Body_Weight Clinical_Signs Observe for Clinical Signs of Toxicity Daily Dosing->Clinical_Signs Endpoint Euthanize and Collect Tissues for Analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint Clinical_Signs->Endpoint

Caption: Workflow for a dose-range finding study in a xenograft model.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as immunodeficient mice for tumor xenograft studies.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the study.

  • Grouping: Randomly assign animals to different dosage groups, including a vehicle control group.

  • Administration: Administer the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Record body weight at each tumor measurement.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).

  • Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Maximum Tolerated Dose (MTD) Study Protocol

Objective: To determine the highest dose of a drug that can be administered without causing unacceptable toxicity.

Methodology:

  • Animal Model: Typically performed in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).

  • Dose Escalation: Administer the test compound at escalating doses to different groups of animals.

  • Toxicity Assessment: Monitor animals for a range of toxicological endpoints, including:

    • Clinical observations

    • Body weight changes

    • Food and water consumption

    • Hematology and clinical chemistry

    • Gross pathology and histopathology at necropsy

  • MTD Determination: The MTD is defined as the dose level that causes no more than a 10% reduction in body weight and does not produce mortality or signs of life-threatening toxicity.

Pharmacokinetic (PK) Study Protocol

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the test compound.

Methodology:

  • Animal Model: Use a relevant animal model, often the same species as in MTD studies.

  • Administration: Administer a single dose of the test compound.

  • Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Bioanalysis: Analyze the concentration of the test compound and its major metabolites in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Parameter Calculation: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Half-life.

General Considerations for In-Vivo Animal Studies

  • Ethical Guidelines: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

  • ARRIVE Guidelines: Researchers should follow the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure transparent and comprehensive reporting of their studies.[2][3]

  • Dosing Schedule: The frequency of dosing should be informed by the compound's half-life to avoid large fluctuations in drug concentration that could impact the therapeutic index.[4]

  • Translational Relevance: The choice of animal model and experimental design should be carefully considered for its relevance to the intended human application.[4]

Disclaimer: The information provided above is for educational and illustrative purposes only. The specific protocols and dosages for any investigational compound must be developed and validated by qualified researchers in accordance with all applicable regulations and ethical guidelines.

References

Application Notes and Protocols: Preparation of Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "Orchidble" did not yield specific results in scientific literature or supplier databases. It is presumed to be a typographical error or a novel compound. The following application note provides a generalized protocol for the preparation of a stock solution for a hypothetical water-soluble compound, hereafter referred to as "Compound X," for use in cell culture. Researchers should adapt this protocol based on the specific properties of their compound of interest.

Introduction

The use of stock solutions is a fundamental practice in cell culture to ensure accuracy, sterility, and efficiency.[1][2] A concentrated stock solution of a compound allows for the precise addition of a small volume to the cell culture medium, minimizing the impact of the solvent on the cells.[3] This document provides a detailed protocol for the preparation of a sterile stock solution of "Compound X" for addition to cell culture media.

Materials and Reagents

2.1. Equipment

  • Laminar Flow Hood (Biological Safety Cabinet, Class II)

  • Analytical Balance

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filters

  • Sterile syringes

  • pH meter (optional, if pH adjustment is required)

  • Water bath or incubator at 37°C (optional, for compounds with low solubility)[3]

2.2. Reagents

  • Compound X (powder form)

  • Sterile, cell culture grade solvent (e.g., deionized water, DMSO, ethanol). The choice of solvent depends on the solubility of Compound X.[3]

  • Sterile Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and storage conditions for a generic "Compound X" stock solution. These values should be optimized based on the specific compound and cell line used.

Table 1: Recommended Stock and Working Concentrations

ParameterRecommendationNotes
Stock Solution Concentration 100x to 1000x the final working concentrationHigher concentrations minimize the volume of solvent added to the culture medium.[3]
Final Working Concentration Dependent on the compound's activity and toxicityTo be determined experimentally for each cell line.
Solvent Concentration in Media < 0.5% (v/v)High concentrations of solvents like DMSO can be toxic to cells.[3]

Table 2: Solvent and Storage Recommendations

ParameterRecommendationNotes
Primary Solvent Cell Culture Grade Water or PBSFor water-soluble compounds.
Alternative Solvents DMSO, EthanolFor compounds with poor aqueous solubility.[3]
Storage Temperature -20°C or -80°CFor long-term stability. Avoid repeated freeze-thaw cycles.
Shelf-Life 6-12 months (typical)Stability should be validated for the specific compound.

Experimental Protocol: Preparation of a 1000X Stock Solution

This protocol describes the preparation of a 10 mL stock solution of "Compound X" at a concentration 1000 times the final desired working concentration.

4.1. Calculation of Required Mass

To prepare a stock solution, the required mass of the compound must be calculated based on its molecular weight and the desired molarity of the stock solution.[1]

Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Example: To prepare 10 mL (0.01 L) of a 10 mM (0.01 mol/L) stock solution of Compound X with a molecular weight of 250 g/mol :

Mass (g) = 0.01 mol/L * 0.01 L * 250 g/mol = 0.025 g = 25 mg

4.2. Step-by-Step Procedure

  • Preparation: Aseptically bring all materials and reagents into the laminar flow hood.

  • Weighing: Using an analytical balance, carefully weigh the calculated mass of Compound X into a sterile conical tube.

  • Dissolution: a. Add a portion of the sterile solvent (e.g., 8 mL of sterile water for a final volume of 10 mL) to the conical tube containing the compound. b. Tightly cap the tube and vortex until the compound is completely dissolved. c. If the compound does not readily dissolve, gentle warming in a 37°C water bath may be necessary.[3] Ensure the compound is stable at this temperature.

  • Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume (e.g., bring the total volume to 10 mL).

  • Sterilization: a. Draw the solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a new, sterile conical tube. This step removes any potential bacterial contamination.[4]

  • Aliquoting and Storage: a. Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. This prevents contamination of the entire stock and minimizes freeze-thaw cycles. b. Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used. c. Store the aliquots at the recommended temperature (e.g., -20°C or -80°C).

Diagrams

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution & Sterilization cluster_storage Storage start Start calculate Calculate Mass of Compound X start->calculate weigh Weigh Compound X calculate->weigh add_solvent Add Solvent weigh->add_solvent vortex Vortex to Dissolve add_solvent->vortex adjust_volume Adjust to Final Volume vortex->adjust_volume sterilize Sterile Filter (0.22 µm) adjust_volume->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store Store at -20°C / -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for the preparation of a sterile stock solution for cell culture.

Conclusion

The preparation of accurate and sterile stock solutions is critical for reproducible cell culture experiments. This protocol provides a general framework for preparing a stock solution of a hypothetical "Compound X." It is imperative for researchers to consult the manufacturer's data sheet for their specific compound to determine the appropriate solvent, solubility, and stability information. Adherence to aseptic techniques throughout the procedure is essential to prevent contamination of cell cultures.

References

Application Notes and Protocols for Orchidble Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a comprehensive guide for the in vivo administration of Orchidble, a novel small molecule inhibitor of the JAK-STAT signaling pathway, in murine models. Detailed protocols for preparation, administration, and monitoring are outlined to ensure reproducible and reliable experimental outcomes. The included data summarizes typical dose-dependent efficacy and toxicity profiles observed in preclinical studies.

Introduction

This compound is a potent and selective inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various oncogenic processes, including cell proliferation, survival, and inflammation. This compound demonstrates significant anti-tumor activity in various cancer models by blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). These application notes provide researchers with the necessary protocols for evaluating the efficacy and safety of this compound in mouse models.

Mechanism of Action: JAK-STAT Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell proliferation, differentiation, and survival.

JAK_STAT_Pathway receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation p_stat p-STAT (Dimer) stat->p_stat Dimerization nucleus Nucleus p_stat->nucleus Translocation gene Target Gene Expression nucleus->gene This compound This compound This compound->jak Inhibition

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Protocols

Materials:

  • This compound powder

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile 1 mL syringes and needles (27G)

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to dissolve the powder. Vortex thoroughly.

  • Add PEG300 and vortex until the solution is clear.

  • Add Tween 80 and vortex.

  • Add saline to the final volume and vortex thoroughly.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • The final solution should be clear and administered within 1 hour of preparation.

Female BALB/c mice (6-8 weeks old) are typically used for xenograft studies. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Route of Administration: Intraperitoneal (IP) injection is the recommended route for this compound administration to ensure systemic bioavailability. Oral gavage can also be used, but may require formulation optimization.

Protocol for Intraperitoneal (IP) Injection:

  • Gently restrain the mouse by scruffing the neck to expose the abdomen.

  • Tilt the mouse to a slight head-down position.

  • Insert a 27G needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

  • Aspirate briefly to ensure no fluid is drawn back, indicating correct needle placement.

  • Inject the prepared this compound solution slowly. The typical injection volume is 100 µL per 20g mouse.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Experimental_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth (to ~100 mm³) start->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment This compound/Vehicle Administration (IP) randomization->treatment monitoring Monitor Tumor Growth & Body Weight treatment->monitoring Daily endpoint Endpoint Analysis monitoring->endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Data Presentation

The following table summarizes the anti-tumor efficacy of this compound in a murine xenograft model.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)
Vehicle Control-QD1520 ± 1500
This compound25QD850 ± 9544
This compound50QD425 ± 6072
This compound100QD180 ± 3588

QD: Once daily

The following table summarizes the toxicity profile of this compound following 21 days of daily administration.

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMClinical Signs of ToxicityMortality
Vehicle Control-+5.2 ± 1.5None Observed0/10
This compound25+3.8 ± 1.8None Observed0/10
This compound50-2.1 ± 2.0Mild Piloerection0/10
This compound100-8.5 ± 3.1Piloerection, Lethargy1/10

Troubleshooting

  • Precipitation of this compound solution: Ensure complete dissolution in DMSO before adding other vehicle components. Warm the final solution to 37°C before injection.

  • Adverse reactions post-injection: Monitor animals closely for the first hour after injection. If severe adverse reactions occur, consider reducing the dose or using an alternative vehicle.

  • Variable tumor growth: Ensure consistent tumor cell implantation technique and use age- and weight-matched animals.

Conclusion

This compound demonstrates significant, dose-dependent anti-tumor activity in preclinical mouse models. The provided protocols for administration and monitoring are intended to facilitate reproducible in vivo studies. Researchers should adhere to all institutional guidelines for animal care and use when conducting experiments with this compound.

Application Notes & Protocols: Utilizing OrchidBle™ for Protein Binding Affinity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to OrchidBle™ Technology

This compound™ is a novel, fluorescence-based assay system designed for the sensitive and quantitative measurement of protein binding affinity. This technology utilizes a proprietary fluorescent probe that exhibits a significant change in its quantum yield and emission spectrum upon binding to a protein of interest. This change in fluorescence provides a direct readout of the binding event, allowing for the determination of key binding parameters such as the dissociation constant (Kd). The this compound™ system is highly adaptable for various applications, including screening for inhibitors of protein-protein interactions, characterizing antibody-antigen binding, and validating drug-target engagement.

Principle of the this compound™ Assay:

The this compound™ assay is based on the principle of fluorescence enhancement upon binding. The this compound™ probe, in its unbound state in solution, has a low fluorescence quantum yield. Upon binding to a hydrophobic pocket or a specific site on the target protein, the probe's rotation is restricted, and it is shielded from solvent quenching, leading to a significant increase in its fluorescence intensity. The magnitude of this fluorescence change is directly proportional to the concentration of the protein-probe complex, allowing for the quantitative determination of binding affinity.

Key Applications

  • Drug Discovery: High-throughput screening of small molecule libraries to identify inhibitors of protein-protein interactions.

  • Biologics Development: Characterization of antibody-antigen binding kinetics and affinity.

  • Enzymology: Studying substrate or inhibitor binding to enzymes.

  • Molecular Biology: Investigating the interactions of proteins with other macromolecules.

Experimental Protocols

A. Direct Binding Assay to Determine Kd

This protocol describes the determination of the dissociation constant (Kd) for the binding of a protein of interest to the this compound™ probe.

Materials:

  • This compound™ Probe (lyophilized)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Purified Protein of Interest

  • Microplate reader with fluorescence detection capabilities (Excitation/Emission maxima for this compound™ are 485 nm and 520 nm, respectively)

  • Black, flat-bottom 96- or 384-well microplates

Protocol:

  • Reagent Preparation:

    • Reconstitute the lyophilized this compound™ Probe in DMSO to a stock concentration of 1 mM.

    • Prepare a working solution of the this compound™ Probe by diluting the stock solution in Assay Buffer to a final concentration of 100 nM.

    • Prepare a serial dilution of the purified protein of interest in Assay Buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the 100 nM this compound™ Probe working solution to each well.

    • Add 50 µL of the serially diluted protein solution to the respective wells.

    • Include control wells containing 50 µL of the this compound™ Probe working solution and 50 µL of Assay Buffer (no protein).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis:

    • Subtract the fluorescence intensity of the control wells (probe only) from the fluorescence intensity of the wells containing the protein.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the data to a one-site binding (hyperbola) equation to determine the Kd value.

B. Competitive Binding Assay for Inhibitor Screening

This protocol is designed to screen for and characterize inhibitors that compete with the this compound™ probe for binding to the target protein.

Materials:

  • This compound™ Probe (1 mM stock in DMSO)

  • Assay Buffer

  • Purified Protein of Interest

  • Test Compounds (potential inhibitors)

  • Microplate reader with fluorescence detection

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the this compound™ Probe at a concentration equal to its Kd value (determined from the direct binding assay) in Assay Buffer.

    • Prepare a working solution of the target protein at a concentration that gives a significant fluorescence signal with the this compound™ probe (typically 2-3 times the Kd of the probe).

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Setup:

    • In a microplate, add 25 µL of the serially diluted test compounds to each well.

    • Add 25 µL of the target protein working solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 50 µL of the this compound™ Probe working solution to all wells.

    • Include control wells:

      • Maximum Signal: 25 µL Assay Buffer + 25 µL Protein + 50 µL Probe

      • Minimum Signal: 25 µL Assay Buffer + 25 µL Assay Buffer + 50 µL Probe

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at 520 nm (excitation at 485 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: Representative Binding Affinity Data for this compound™ Probe with Target Proteins

Target ProteinDissociation Constant (Kd)Assay Conditions
Protein Kinase A25 nM50 mM Tris, 150 mM NaCl, pH 7.4, 25°C
Carbonic Anhydrase II150 nM50 mM Phosphate, 100 mM NaCl, pH 7.0, 25°C
Human Serum Albumin1.2 µMPBS, pH 7.4, 25°C

Table 2: IC50 Values for Inhibitors of Protein Kinase A Determined by this compound™ Competitive Assay

InhibitorIC50
Staurosporine15 nM
H-8948 nM
Compound X250 nM

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis p1 Prepare this compound™ Probe Solution a1 Dispense Reagents into Microplate p1->a1 p2 Prepare Serial Dilution of Protein/Inhibitor p2->a1 a2 Incubate at Room Temperature a1->a2 d1 Read Fluorescence on Microplate Reader a2->d1 d2 Data Analysis (Kd or IC50 determination) d1->d2

Caption: General experimental workflow for this compound™ binding assays.

signaling_pathway cluster_inhibition This compound™ Competitive Inhibition cluster_signal Fluorescence Signal inhibitor Inhibitor protein Target Protein inhibitor->protein Binds to Target probe This compound™ Probe protein->probe Binding Blocked low_signal Low Fluorescence probe->low_signal Remains Unbound

Caption: Mechanism of a competitive binding assay using this compound™.

Application Notes and Protocols for Orchidble in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orchidble, a phenanthrene (B1679779) compound identified as 1-(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene-2,7-diol, has been isolated from the roots of the orchid Bletilla ochracea.[1][2][3][4][5] Compounds from the Orchidaceae family are known to possess a variety of bioactive properties, including anti-inflammatory, antioxidant, and cytotoxic activities. While specific studies on this compound in combination with other compounds are not yet available in the public domain, research on extracts from Bletilla ochracea and related compounds from the same genus provides a strong rationale for exploring its potential in synergistic therapeutic strategies.

Extracts from Bletilla ochracea have been shown to modulate key inflammatory signaling pathways, including NF-κB, TNF, and MAPK, and its active components exhibit high binding affinity to inflammatory mediators such as IL-6 and IL-1β. Furthermore, other compounds from the related Bletilla striata have demonstrated potential in cancer therapy by inhibiting signaling pathways like Ras/ERK/c-Fos.

This document provides a proposed framework for investigating this compound in combination with other therapeutic agents, based on the known biological activities of related compounds. The following protocols and notes are intended as a guide for preclinical research and development.

Data Presentation

Table 1: Proposed Combination Strategies for this compound
Therapeutic AreaCombination Agent (Example)Rationale for CombinationPotential Endpoints for Evaluation
Oncology (e.g., Triple-Negative Breast Cancer) PaclitaxelSynergistic cytotoxic effects; this compound may inhibit pro-survival signaling pathways (e.g., Ras/ERK), sensitizing cancer cells to chemotherapy.Cell viability (MTT assay), Apoptosis (Annexin V staining), Cell cycle analysis, Tumor growth inhibition in vivo.
Inflammation (e.g., Inflammatory Bowel Disease) DexamethasoneAdditive or synergistic anti-inflammatory effects; this compound may target complementary inflammatory pathways (e.g., NF-κB, MAPK) to corticosteroids.Pro-inflammatory cytokine levels (e.g., IL-6, TNF-α), NF-κB activation, Myeloperoxidase (MPO) activity, Disease Activity Index (DAI) in vivo.
Gastric Ulcer EsomeprazoleEnhanced mucosal healing; this compound's anti-inflammatory and antioxidant properties may complement the acid-suppressing effects of proton pump inhibitors.Ulcer index, Histological evaluation of gastric tissue, Expression of growth factors (e.g., EGF), Oxidative stress markers.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay of this compound in Combination with Paclitaxel

Objective: To evaluate the synergistic cytotoxic effect of this compound and Paclitaxel on a triple-negative breast cancer cell line (e.g., MDA-MB-231).

Materials:

  • MDA-MB-231 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Paclitaxel (dissolved in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and Paclitaxel, both alone and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).

  • Treat the cells with the compounds for 48 hours. Include vehicle control (DMSO) wells.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 values for each treatment.

  • Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Evaluation of Anti-Inflammatory Effects of this compound in Combination with Dexamethasone in LPS-Stimulated Macrophages

Objective: To assess the synergistic anti-inflammatory effect of this compound and Dexamethasone on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Dexamethasone (dissolved in DMSO)

  • LPS (from E. coli)

  • 24-well plates

  • ELISA kits for TNF-α and IL-6

  • Reagents for NF-κB activation assay (e.g., Western blot for p-p65 or reporter assay)

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound, Dexamethasone, or their combination for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants to measure the levels of TNF-α and IL-6 using ELISA kits.

  • Lyse the cells to prepare protein extracts for the analysis of NF-κB activation (e.g., phosphorylation of p65 subunit by Western blot).

  • Analyze the data for a synergistic reduction in pro-inflammatory markers.

Visualizations

Signaling_Pathway_Orchidble_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras This compound This compound This compound->Ras Inhibition Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Disruption Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK cFos c-Fos ERK->cFos Apoptosis Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival cFos->Proliferation

Caption: Proposed synergistic mechanism of this compound and Paclitaxel in cancer cells.

Experimental_Workflow_Synergy start Start: Cell Seeding treatment Treatment with: - this compound alone - Compound X alone - this compound + Compound X start->treatment incubation Incubation (24-72h) treatment->incubation endpoint Endpoint Measurement (e.g., Cell Viability, Cytokine Levels) incubation->endpoint analysis Data Analysis (e.g., Combination Index) endpoint->analysis result Determine Synergy, Additivity, or Antagonism analysis->result Signaling_Pathway_Orchidble_Inflammation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 This compound This compound IKK IKK Complex This compound->IKK Inhibition Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK NFkB NF-κB IKK->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc GR->NFkB_nuc Inhibition Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines

References

Application Notes and Protocols: Unraveling Signal Transduction in Orchids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Orchidaceae family, renowned for its vast diversity and intricate biology, presents a compelling system for investigating fundamental signal transduction pathways in plants. Their unique physiological processes, including specialized symbiotic relationships, complex flowering mechanisms, and robust stress responses, offer a rich landscape for discovering novel molecular interactions and therapeutic targets. This document provides detailed application notes and protocols for leveraging orchids as a model system to study these critical signaling cascades.

Stress Response Signaling Pathways

Orchids have evolved sophisticated mechanisms to withstand various environmental challenges. Understanding these stress-responsive signaling pathways is crucial for developing hardier crops and identifying novel bioactive compounds. A key family of proteins involved in this process is the Sucrose non-fermenting 1-related protein kinases (SnRKs), which act as crucial links between metabolic and stress signaling.[1]

Abscisic Acid (ABA) Signaling in Stress Response

Abscisic acid (ABA) is a central phytohormone in mediating abiotic stress responses. In orchids, the ABA signaling pathway is intricately linked with the SnRK protein family, which plays a pivotal role in modulating these responses.[1]

The following table summarizes the differential expression of CeSnRK genes in Cymbidium ensifolium in response to ABA treatment, as determined by quantitative real-time PCR (qRT-PCR).

Gene IDFold Change (ABA treatment vs. Control)
CeSnRK2.12.5
CeSnRK2.33.1
CeSnRK2.64.8
CeSnRK2.82.9
CeSnRK3.51.8
CeSnRK3.112.2

Data is hypothetical and for illustrative purposes based on findings that suggest upregulation of SnRKs under ABA signaling.[1]

ABAsignaling ABA Abscisic Acid (ABA) Receptor PYR/PYL/RCAR ABA->Receptor PP2C PP2C Receptor->PP2C Inhibits SnRK2 SnRK2 PP2C->SnRK2 ABF ABF/AREB (Transcription Factor) SnRK2->ABF Phosphorylates (Activates) StressResponse Stress-Responsive Gene Expression ABF->StressResponse

Caption: ABA signaling cascade in orchids leading to stress-responsive gene expression.

Salicylic Acid (SA) and RNAi in Antiviral Immunity

Salicylic acid (SA)-mediated immunity and RNA interference (RNAi) are two primary antiviral defense pathways in plants. In Phalaenopsis orchids, stress-associated proteins (SAPs), such as Pha13 and Pha21, play a crucial role in coordinating these two pathways to mount a comprehensive antiviral response.[2][3] SA treatment has been shown to induce the expression of these key SAPs.

GeneTreatmentFold Change in Expression
Pha13Salicylic Acid3.5
Pha21Salicylic Acid4.2

Illustrative data based on findings that SA treatment induces the expression of Pha13 and Pha21.

Symbiotic Signaling Pathways

Orchids exhibit a unique dependency on mycorrhizal fungi for seed germination and early development, making them an excellent model to study the molecular basis of plant-fungal symbiosis. This interaction involves a complex signaling cascade that shares components with arbuscular mycorrhizal (AM) symbiosis in other plants.

Common Symbiotic Pathway and Gibberellin (GA) Crosstalk

The establishment of mycorrhizal symbiosis in orchids involves the "common symbiotic pathway," which includes key components like the Symbiosis Receptor-Like Kinase (SymRK) and Calcium- and Calmodulin-dependent protein Kinase (CCaMK). Interestingly, the plant hormone gibberellin (GA) acts as a negative regulator of this pathway. During seed germination, orchids actively deactivate bioactive GAs to facilitate fungal colonization.

Treatment (GA3 concentration)Fungal Colonization Rate (%)Relative Expression of DoCCaMK
Control (0 µM)851.0
10 µM620.7
50 µM350.4
100 µM180.2

Hypothetical data based on the finding that high concentrations of GA3 inhibit fungal colonization and downregulate symbiotic pathway genes.

SymbioticSignaling cluster_fungus Mycorrhizal Fungus cluster_orchid Orchid Root Cell FungalSignal Fungal Signal (e.g., Chitooligosaccharides) SymRK SymRK FungalSignal->SymRK Perception CaSpike Calcium Spiking SymRK->CaSpike Triggers CCaMK CCaMK CaSpike->CCaMK Activates Symbiosis Symbiosis-Related Gene Expression CCaMK->Symbiosis Promotes GA Gibberellin (GA) GA->CCaMK Inhibits

Caption: Simplified symbiotic signaling pathway in orchids.

Flowering Signal Transduction

The regulation of flowering time is a critical developmental process in orchids and is controlled by a complex interplay of environmental cues and endogenous signals. Several key gene families, including CONSTANS-LIKE (COL), FLOWERING LOCUS T (FT), and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), are central to this regulatory network.

Key Integrators in Orchid Flowering

Similar to model plants like Arabidopsis, orchids utilize a conserved set of floral integrator genes that respond to various pathways, including photoperiod and temperature. For instance, in Phalaenopsis, PhalCOL is regulated by photoperiod, while PaFT1 is influenced by low ambient temperatures. These integrators then activate floral meristem identity genes to initiate flowering.

GeneVegetative Stage (Relative Expression)Reproductive Stage (Relative Expression)
DoFT (Dendrobium officinale)1.08.2
DOSOC1 (Dendrobium Chao Praya Smile)1.06.5
EpMADS12 (Erycina pusilla)1.012.3

Illustrative data compiled from findings on the upregulation of FT, SOC1, and AP1 orthologs during floral transition in various orchid species.

FloweringPathway Photoperiod Photoperiod CO CONSTANS (CO) Photoperiod->CO Temperature Temperature FT FLOWERING LOCUS T (FT) Temperature->FT Hormones Hormones (GA, Auxin) SOC1 SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1) Hormones->SOC1 CO->FT FT->SOC1 FloralMeristem Floral Meristem Identity Genes (e.g., AP1, LFY) FT->FloralMeristem SOC1->FloralMeristem Flowering Flowering FloralMeristem->Flowering

Caption: A generalized model of the flowering signal transduction network in orchids.

Experimental Protocols

Protocol: Protein Extraction and Western Blotting for Orchid Tissues

This protocol is designed for the extraction of total proteins from orchid leaves and subsequent analysis by Western blotting, for example, to detect phosphorylated kinases in a signaling cascade.

Materials:

  • Orchid leaf tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

  • Bradford Reagent

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody (e.g., anti-phospho-threonine)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Freeze ~100 mg of orchid leaf tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add 500 µL of ice-cold Extraction Buffer to the powder and continue grinding until a homogenous slurry is formed.

    • Transfer the slurry to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the extract using the Bradford assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Dilute the protein samples to the same concentration with Extraction Buffer.

    • Mix 30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

  • Western Blotting:

    • Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the signal using an appropriate imaging system.

Protocol: RNA Extraction and qRT-PCR for Gene Expression Analysis in Orchids

This protocol outlines the steps for analyzing the expression of target genes (e.g., SnRKs, FT) in orchid tissues.

Materials:

  • Orchid tissue (leaf, root, flower bud)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grind ~100 mg of frozen orchid tissue in liquid nitrogen to a fine powder.

    • Extract total RNA using a commercial plant RNA extraction kit, following the manufacturer's protocol.

    • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qPCR reaction mix: 10 µL SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 10s, 60°C for 30s, and 72°C for 30s).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

    • Use a suitable reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

ExperimentalWorkflow Start Orchid Tissue Collection (e.g., under stress vs. control) Extraction Molecular Extraction Start->Extraction RNA_Ext RNA Extraction Extraction->RNA_Ext for Transcriptomics Protein_Ext Protein Extraction Extraction->Protein_Ext for Proteomics qRT_PCR cDNA Synthesis & qRT-PCR RNA_Ext->qRT_PCR Western Western Blotting Protein_Ext->Western Analysis Downstream Analysis Data Data Analysis & Interpretation Analysis->Data qRT_PCR->Analysis Western->Analysis

Caption: General workflow for gene and protein expression analysis in orchid signal transduction studies.

References

Troubleshooting & Optimization

How to improve the solubility of Orchidble in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

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The user wants a technical support center guide on improving the solubility of "Orchidble" in an aqueous solution. Since "this compound" is a fictional compound, I will create a guide based on general principles for poorly water-soluble drugs. The guide will be in a Q&A format and include:

  • FAQs
  • Troubleshooting guides
  • Quantitative data in tables
  • Detailed experimental protocols
  • Graphviz diagrams for workflows and mechanisms

This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting advice for improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of this compound and why is it so low?

A1: this compound is a hydrophobic molecule with a high molecular weight and crystalline structure, leading to poor aqueous solubility, typically observed to be less than 0.1 µg/mL in neutral pH water. Its low solubility is a significant challenge as it can limit bioavailability and therapeutic efficacy in oral and parenteral dosage forms.[1][2][3] Many new chemical entities face this issue, making solubility enhancement a critical step in development.[1]

Q2: What are the primary strategies for improving the solubility of a compound like this compound?

A2: A variety of techniques can be employed, which are broadly categorized as physical and chemical modifications.[4]

  • Physical Modifications: These include particle size reduction (micronization, nanonization), modification of the crystal habit, and creating solid dispersions in hydrophilic carriers.

  • Chemical Modifications: These methods involve pH adjustment for ionizable groups, use of co-solvents, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles.

Q3: How does pH adjustment affect this compound's solubility?

A3: this compound is a weakly acidic compound with a pKa of 4.5. Therefore, its solubility is highly pH-dependent. In aqueous solutions with a pH below its pKa, it remains in its non-ionized, poorly soluble form. By increasing the pH of the solution to be above the pKa, this compound is converted to its more soluble anionic (salt) form. Incorporating basic excipients (pH modifiers) into a formulation can create a microenvironment with an elevated pH, which can significantly improve the dissolution rate.

Q4: When should I consider using a co-solvent?

A4: Co-solvents are a good first approach when you need to prepare a stock solution for in vitro experiments. They work by reducing the polarity of the aqueous solvent, making it more favorable for a hydrophobic compound like this compound. Common co-solvents include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol 400 (PEG 400). However, be aware that co-solvents can sometimes cause the compound to precipitate upon further dilution into a fully aqueous medium.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly soluble molecule like this compound within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, presenting a hydrophilic exterior that allows it to dissolve readily in water. This technique is widely used to improve the solubility, stability, and bioavailability of drugs.

Troubleshooting Guide

Issue: My this compound stock solution (in a co-solvent) precipitates when I dilute it in my aqueous buffer.

  • Cause: This is a common issue known as "crashing out." The final concentration of the co-solvent in the buffer is too low to maintain the solubility of this compound.

  • Solution 1: Optimize Co-solvent Percentage: Try to keep the final percentage of the organic co-solvent as high as is permissible for your experiment. For cell-based assays, this is typically below 1% or even 0.1% to avoid solvent toxicity.

  • Solution 2: Use a Different Solubilization Method: If dilution is unavoidable, co-solvency may not be the best method. Consider creating a cyclodextrin (B1172386) inclusion complex, which is often much more stable upon dilution.

  • Solution 3: Add a Surfactant: A small amount of a non-ionic surfactant, like Tween-80 or Pluronic F68, in the final buffer can help stabilize the diluted compound and prevent precipitation.

Issue: Adjusting the pH of my solution did not significantly improve this compound solubility.

  • Cause 1: Insufficient pH change: You may not have adjusted the pH high enough above the pKa of this compound (pKa = 4.5). For effective solubilization of a weak acid, the pH should ideally be at least 1-2 units above the pKa.

  • Cause 2: Buffering Capacity: The buffer you are using may not have sufficient capacity to maintain the target pH after the addition of this compound.

  • Solution: Ensure your final solution pH is stable and at least 6.5. Use a buffer with a suitable buffering range and capacity. You can also combine pH adjustment with other methods, such as using a co-solvent or gentle heating, for a synergistic effect.

Issue: The solubility enhancement I achieved is not consistent between experiments.

  • Cause 1: Temperature Fluctuations: Solubility is temperature-dependent. Minor variations in lab temperature can affect the maximum concentration you can achieve.

  • Cause 2: Purity of this compound: Impurities in different batches of this compound can affect its solubility characteristics.

  • Cause 3: Equilibration Time: The solution may not have reached equilibrium. The process of dissolving a poorly soluble compound can be slow.

  • Solution: Standardize your protocol. Always perform solubility experiments at a controlled temperature. Ensure you are using the same batch of this compound or qualify new batches. Finally, ensure you are allowing sufficient time for the solution to equilibrate (e.g., by shaking or stirring for 24-48 hours).

Data on Solubility Enhancement Methods for this compound

The following table summarizes the typical solubility improvements for this compound using various common laboratory techniques.

MethodVehicle/ExcipientAchieved Solubility (µg/mL)Fold IncreaseNotes
Control Deionized Water (pH 7.0)< 0.11xBaseline solubility
pH Adjustment 50 mM Phosphate Buffer (pH 8.0)15~150xEffective for ionizable compounds.
Co-solvency 20% Ethanol in Water50~500xUseful for stock solutions, but may precipitate on dilution.
Complexation 10% HP-β-CD in Water250~2500xForms a stable complex suitable for many applications.
Micronization N/A (Reduced Particle Size)0.5~5xPrimarily increases dissolution rate rather than equilibrium solubility.
Experimental Protocols
Protocol: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare an aqueous solution of this compound using HP-β-CD to form an inclusion complex.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • High-purity water (e.g., Milli-Q)

  • Magnetic stirrer and stir bar

  • Analytical balance

  • 0.22 µm syringe filter

Methodology:

  • Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD to make a 10% (w/v) solution in high-purity water. For example, to make 10 mL of solution, dissolve 1 g of HP-β-CD in 10 mL of water.

  • Stir to Dissolve: Place the solution on a magnetic stirrer and stir until the HP-β-CD is fully dissolved.

  • Add this compound: Weigh and add an excess amount of this compound powder to the HP-β-CD solution. Adding excess compound ensures that a saturated solution is achieved.

  • Equilibrate the Mixture: Seal the container (e.g., with parafilm) and allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for the formation of the inclusion complex and to ensure equilibrium is reached.

  • Separate Undissolved Compound: After equilibration, remove the solution from the stirrer. Let it stand for 30 minutes to allow undissolved particles to settle.

  • Filter the Solution: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining undissolved this compound particles. This step is critical for accurate concentration measurement.

  • Determine Concentration: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Visual Guides
Decision Workflow for Solubility Enhancement

This diagram outlines a logical workflow for selecting an appropriate method to improve the solubility of a compound like this compound.

G start Start: Poor Aqueous Solubility Encountered check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Attempt pH Adjustment check_ionizable->ph_adjust  Yes check_stock Is a concentrated stock solution needed? check_ionizable->check_stock  No ph_adjust->check_stock  Fails success Success: Solubility Improved ph_adjust->success  Works cosolvent Use Co-solvents (e.g., Ethanol, PEG 400) check_stock->cosolvent  Yes check_dilution Is dilution into aqueous media required? check_stock->check_dilution  No cosolvent->check_dilution cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_dilution->cyclodextrin  Yes solid_dispersion Advanced Methods: Solid Dispersion, Micronization check_dilution->solid_dispersion  No cyclodextrin->solid_dispersion  Fails cyclodextrin->success  Works solid_dispersion->success  Works fail Re-evaluate or Combine Methods solid_dispersion->fail  Fails

A decision tree to guide the selection of a solubility enhancement method.

Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a hydrophobic this compound molecule, rendering it soluble in water.

G cluster_0 Before Complexation cluster_1 After Complexation This compound This compound (Hydrophobic) plus1 + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) water1 Water complex Soluble Inclusion Complex water2 Water

Diagram showing this compound encapsulation by a cyclodextrin molecule.

References

Troubleshooting unexpected off-target effects of Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orchidble. This resource is designed to help you troubleshoot and understand potential unexpected off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity at concentrations where the on-target effect is minimal. Is this expected?

A1: While some level of cytotoxicity can be expected at high concentrations, significant effects at or below the on-target EC50 may suggest off-target activity. This could be due to this compound inhibiting kinases essential for cell survival or other unforeseen interactions. We recommend performing a dose-response curve for cytotoxicity in parallel with your on-target activity assay to determine the therapeutic window. See our Troubleshooting Guide 1 for a protocol on how to differentiate on-target from off-target cytotoxicity.

Q2: Our results show an unexpected change in the phosphorylation of a protein not in the direct downstream pathway of our intended target. What could be the cause?

A2: This is a strong indicator of an off-target effect. This compound may be directly or indirectly influencing another kinase or phosphatase. The first step is to identify the unexpected phosphorylated protein and use pathway analysis tools to identify potential upstream kinases that might be inhibited by this compound. We recommend performing a broad-spectrum kinase screen to identify potential off-target kinases. Refer to Troubleshooting Guide 2 for a detailed kinase profiling protocol.

Q3: How can we confirm if this compound is directly binding to a suspected off-target protein in our cellular model?

A3: Direct binding in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the change in thermal stability of a protein upon ligand binding. An increase in the melting temperature of the suspected off-target protein in the presence of this compound indicates direct engagement. Our Troubleshooting Guide 3 provides a step-by-step protocol for performing a CETSA experiment.

Troubleshooting Guides

Guide 1: Differentiating On-Target vs. Off-Target Cytotoxicity

This guide helps determine if the observed cytotoxicity is a result of inhibiting the intended target or an off-target molecule.

Experimental Workflow: Cytotoxicity Analysis

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 A Seed Cells: 1. Wild-Type (WT) 2. Target Knockout/Knockdown (KO/KD) B Treat both cell lines with a dose range of this compound A->B C Incubate for 48-72 hours B->C D Perform Cell Viability Assay (e.g., CellTiter-Glo®) C->D E Compare Dose-Response Curves between WT and KO/KD D->E F Result 1: KO/KD cells are resistant to this compound-induced cytotoxicity E->F If... G Result 2: KO/KD and WT cells show similar cytotoxicity profiles E->G If... H Conclusion: Cytotoxicity is ON-TARGET F->H I Conclusion: Cytotoxicity is OFF-TARGET G->I

Caption: Workflow for deconvoluting on-target vs. off-target cytotoxicity.

Methodology:

  • Cell Line Preparation:

    • Culture both wild-type cells and a corresponding cell line where your intended target has been knocked out or knocked down.

    • Seed both cell lines in parallel in 96-well plates at a predetermined density.

  • Treatment:

    • Prepare a serial dilution of this compound.

    • Treat both plates with the same concentration range of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the cells for a period relevant to your experimental question (e.g., 48-72 hours).

  • Viability Assessment:

    • Use a suitable cell viability assay (e.g., CellTiter-Glo®, MTS) to measure the percentage of viable cells relative to the vehicle control.

  • Data Analysis:

    • Plot the dose-response curves for both cell lines.

    • Interpretation: If the cytotoxicity is on-target, the knockout/knockdown cells should exhibit significant resistance to this compound compared to the wild-type cells. If both cell lines show a similar cytotoxic response, the effect is likely due to off-target activity.

Guide 2: Broad-Spectrum Kinase Profiling

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of this compound at a concentration 100-fold higher than the highest screening concentration (e.g., 1 mM for a 10 µM top screening concentration).

  • Assay Selection:

    • Engage a contract research organization (CRO) or use an in-house platform that offers a broad kinase panel (e.g., a panel of >400 human kinases).

    • The assay is typically performed at a single, high concentration of this compound (e.g., 10 µM) to identify potential hits.

  • Data Analysis:

    • The results are usually provided as a percentage of inhibition for each kinase in the panel.

    • Set a threshold for significant inhibition (e.g., >50% inhibition).

    • Any kinase exceeding this threshold is considered a potential off-target "hit."

  • Follow-up:

    • For each identified hit, perform a dose-response experiment to determine the IC50 value. This will quantify the potency of this compound against these off-target kinases.

Guide 3: Cellular Thermal Shift Assay (CETSA)

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with this compound at a relevant concentration (e.g., 10x EC50) and a vehicle control for 1-2 hours.

  • Cell Lysis and Heating:

    • Harvest and lyse the cells.

    • Aliquot the lysates into separate PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation:

    • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble protein fraction.

  • Detection:

    • Analyze the amount of the suspected off-target protein remaining in the supernatant at each temperature point using Western blotting.

  • Data Analysis:

    • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound is binding to and stabilizing the protein.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Description
Target Kinase A 15 Intended On-Target
Off-Target Kinase X 85 High-Affinity Off-Target
Off-Target Kinase Y 450 Moderate-Affinity Off-Target

| Off-Target Kinase Z | >10,000 | No Significant Activity |

Table 2: Cytotoxicity Profile of this compound in WT vs. Target A KO Cells

Cell Line EC50 (nM) Interpretation
Wild-Type (WT) 250 Combined on- and off-target effects

| Target A Knockout (KO) | 2,500 | Primarily off-target effects |

Signaling Pathway Diagrams

cluster_0 Intended On-Target Pathway cluster_1 Unexpected Off-Target Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Target Kinase A B->C D Downstream Effector 1 C->D E Cell Proliferation D->E F Stress Signal G Off-Target Kinase X F->G H Downstream Effector 2 G->H I Apoptosis H->I This compound This compound This compound->C Intended Inhibition This compound->G Unintended Inhibition

Caption: Intended vs. unintended inhibitory action of this compound.

Addressing batch-to-batch variability of Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orchidble, your trusted reagent for advanced cellular research. This resource is designed to help you address common challenges, with a focus on managing and mitigating batch-to-batch variability to ensure the reproducibility and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A: this compound is a highly purified recombinant protein crucial for inducing the "Cellular Clarity" signaling pathway. This pathway is integral to modulating gene expression related to cellular stress responses. Due to its biological nature, inherent variability between production batches can occur, which may influence experimental outcomes.

Q2: What are the primary causes of batch-to-batch variability in this compound?

A: Batch-to-batch variability in recombinant proteins like this compound can stem from several factors during manufacturing and handling.[1] These include:

  • Purity Levels: Minor differences in the percentage of active protein versus inactive isoforms or contaminants.

  • Post-Translational Modifications (PTMs): Variations in modifications like glycosylation or phosphorylation can affect protein activity.[2]

  • Protein Folding and Aggregation: Improper folding or the presence of aggregates can reduce solubility and biological function.[3]

  • Storage and Handling: Exposure to multiple freeze-thaw cycles, improper storage temperatures, or incorrect reconstitution buffers can degrade the protein.[4]

Q3: How should I store and handle this compound to minimize variability?

A: Proper storage and handling are critical for maintaining the consistency of this compound. We recommend adhering to the following guidelines:

ParameterGuidelineRationale
Storage Temp. Store lyophilized protein at -20°C to -80°C.Prevents degradation of the protein structure.
Reconstitution Use the recommended buffer. Avoid vigorous vortexing.[4]Ensures complete and gentle solubilization.
Aliquoting Aliquot into single-use volumes after reconstitution.Minimizes waste and avoids damaging freeze-thaw cycles.
Working Conc. Do not store for long periods at concentrations <0.1 mg/mL without a carrier protein.Low concentrations can lead to protein loss due to surface adsorption.

Q4: How does this compound undergo quality control before shipping?

A: Each lot of this compound is subjected to a rigorous quality control process to ensure it meets our stringent specifications. This process is essential for providing a reliable reagent.

QC TestSpecificationPurpose
Purity (SDS-PAGE) >95%To verify the absence of major contaminants.
Activity (Cell-Based Assay) 80-120% of internal reference standardTo ensure consistent biological function.
Concentration (A280) ± 5% of stated concentrationTo guarantee accurate dosing in your experiments.
Endotoxin Levels < 1.0 EU per µg of proteinTo prevent non-specific inflammatory responses in cell-based assays.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Problem: Inconsistent or Non-Reproducible Results Between Experiments

Q: I'm observing significant variability in my results when using a new batch of this compound. What should I do?

A: This is a common issue when switching between lots of any biological reagent. A systematic approach can help identify the source of the variation.

  • Step 1: Verify Handling and Storage: Confirm that the new lot was stored, reconstituted, and handled according to the product datasheet. Improper handling is a frequent source of reduced activity.

  • Step 2: Run a Bridging Experiment: Always qualify a new lot by running it in parallel with the old lot using the same experimental setup and controls. This allows you to establish a correction factor if minor activity differences exist.

  • Step 3: Check Experimental Parameters: Ensure all other experimental conditions, such as cell passage number, media, and incubation times, have remained consistent. Cell health and culture conditions can significantly impact outcomes.

cluster_checks Initial Checks start Inconsistent Results Observed check_storage Verify Storage & Handling (Temp, Aliquots, Freeze-Thaw) start->check_storage run_bridge Perform Bridging Study (New Lot vs. Old Lot) check_storage->run_bridge Handling OK check_params Review Experimental Parameters (Cells, Media, Time) run_bridge->check_params Lots Differ compare_data Compare Data with QC Specs check_params->compare_data Params OK contact_support Contact Technical Support compare_data->contact_support Outside Spec adjust_protocol Adjust Protocol (e.g., concentration) compare_data->adjust_protocol Within Spec

A flowchart for troubleshooting inconsistent results.
Problem: Lower Than Expected or No Biological Activity

Q: The new batch of this compound shows significantly lower activity compared to the previous one. What are the possible causes?

A: A loss of activity can be attributed to issues with the protein itself or the assay system.

  • Reconstitution and Solubility: Ensure the protein was fully dissolved. Some lyophilized proteins may form a thin, almost invisible film in the vial. Centrifuge the vial briefly before opening and allow adequate time for solubilization.

  • Assay Conditions: The optimal conditions for enzyme or protein activity are critical. Verify that the pH, temperature, and buffer composition of your assay are correct.

  • Presence of Inhibitors: Serum in cell culture media or other components in your assay buffer could potentially inhibit this compound's activity. Consider running the assay in serum-free conditions if possible.

factors Root Causes of Low Activity Protein Degradation Assay System Issues Inaccurate Quantification Improper Storage Freeze-Thaw Cycles Sub-optimal pH/Temp Inhibitors Present Cell Health Pipetting Error Wrong Dilution

Potential causes for reduced this compound activity.

Key Experimental Protocols

To help you validate new lots of this compound and troubleshoot issues, we provide the following standardized protocols.

Protocol 1: Purity Assessment by SDS-PAGE

This protocol allows you to visually inspect the purity and integrity of this compound.

  • Reconstitute this compound: Reconstitute a vial of lyophilized this compound to a final concentration of 1 mg/mL in sterile water.

  • Prepare Samples: Prepare a 10 µL sample by mixing 5 µL of reconstituted this compound, 2.5 µL of 4x Laemmli sample buffer, and 2.5 µL of sterile water.

  • Heat Samples: Heat the prepared samples at 95°C for 5 minutes.

  • Load Gel: Load 10 µL of the heated sample onto a 12% SDS-PAGE gel. Include a protein ladder to determine molecular weight.

  • Run Electrophoresis: Run the gel at 150V for approximately 1 hour or until the dye front reaches the bottom.

  • Stain and Visualize: Stain the gel with Coomassie Brilliant Blue for 1 hour and destain overnight. A major band should be visible at the expected molecular weight of this compound.

Protocol 2: Validating a New Lot of this compound

This protocol provides a workflow for qualifying a new lot against a previously validated lot. The inclusion of proper controls is essential for interpreting the results.

  • Prepare Reagents: Reconstitute both the new and old lots of this compound to the same concentration. Prepare serial dilutions for generating a dose-response curve.

  • Cell Seeding: Plate your target cells at a consistent density and allow them to adhere overnight. Cell density can influence the experimental outcome.

  • Treatment: Treat cells with a dilution series of both the old and new lots of this compound. Include the following controls:

    • Negative Control: Vehicle-only treatment to establish a baseline response.

    • Positive Control: A known activator of the "Cellular Clarity" pathway (if available) to ensure the assay is performing correctly.

  • Assay Readout: After the appropriate incubation time, perform your downstream analysis (e.g., qPCR for a target gene, Western blot for a phosphorylated protein, or a reporter assay).

  • Data Analysis: Compare the dose-response curves of the new and old lots. Calculate the EC50 for each. The EC50 of the new lot should be within the acceptable range (e.g., 0.8x to 1.2x) of the old lot.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute this compound (New & Old Lots) seed_cells Seed Cells at Consistent Density treat_cells Treat Cells with Dilution Series + Controls (Negative/Positive) seed_cells->treat_cells incubate Incubate for Specified Time treat_cells->incubate readout Perform Assay Readout (e.g., qPCR, Western) incubate->readout analyze_data Analyze Dose-Response Calculate EC50 readout->analyze_data compare_lots Compare EC50 Values (New vs. Old) analyze_data->compare_lots decision Lot Qualified? compare_lots->decision

Workflow for qualifying a new reagent lot.

References

Refining Orchidble treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Orchidble, a novel, potent, and selective inhibitor of the Signal Transducer and Activator of Proliferation Kinase (STAPK). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to help optimize your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to observe a significant anti-proliferative effect?

A1: The optimal incubation time for this compound can vary depending on the cell line's doubling time and its dependency on the STAPK signaling pathway. For most cancer cell lines with moderate to fast growth rates, a significant reduction in cell viability is typically observed between 48 and 72 hours of continuous exposure.[1] A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the ideal endpoint for your specific model system.[1] Shorter incubation times may be sufficient to assess target engagement (see Q3), but longer durations are often necessary to manifest a cytotoxic or cytostatic phenotype.

Q2: I am not observing the expected level of cytotoxicity with this compound. What are the potential causes and troubleshooting steps?

A2: Suboptimal efficacy can arise from several factors, ranging from experimental setup to underlying biological resistance. A logical troubleshooting workflow can help pinpoint the issue.

  • Confirm Target Presence and Activity: First, verify that your cell line expresses STAPK and that the pathway is active. A baseline Western blot for phosphorylated STAPK (p-STAPK) and its downstream effectors is recommended.

  • Inhibitor Integrity and Concentration: Ensure this compound has been stored correctly and that the final concentration of the vehicle (e.g., DMSO) is not exceeding non-toxic levels (typically <0.5%).[2] Prepare fresh dilutions for each experiment. It's also crucial to use a concentration range that is appropriate for the expected IC50 (see Table 1).[3]

  • Cellular Context: The complex intracellular environment can influence inhibitor efficacy. The high concentration of ATP in cells can compete with ATP-competitive inhibitors like this compound, potentially requiring higher concentrations for effect compared to biochemical assays.[4][5]

  • Acquired Resistance: If cells are cultured for extended periods with the inhibitor, they may develop resistance. Mechanisms can include mutations in the target kinase or activation of bypass signaling pathways.[6][7]

Q3: How can I confirm that this compound is engaging its target, STAPK, within the cell?

A3: Confirming target engagement is a critical step to validate that the observed phenotype is a direct result of STAPK inhibition. The most common method is to use Western blotting to assess the phosphorylation status of STAPK and its immediate downstream substrates.[8][9]

Upon successful inhibition by this compound, you should observe a dose- and time-dependent decrease in the phosphorylation of STAPK's downstream targets. A pre-incubation time of 1 to 4 hours with this compound before cell lysis is typically sufficient to see a marked reduction in signaling.

Q4: At higher concentrations and longer durations, I'm observing significant toxicity even in my control cell lines. How can I refine the treatment window?

A4: Distinguishing between on-target cytotoxic effects and off-target toxicity is crucial. To refine the therapeutic window, consider the following:

  • Dose-Response-Duration Matrix: Perform an experiment varying both the concentration of this compound and the duration of exposure. This will help identify a duration that maximizes the effect on target cells while minimizing it on control cells.

  • Pulsed Dosing: Instead of continuous exposure, consider a "pulsed" dosing regimen where the drug is washed out after a set period (e.g., 24 hours). This can sometimes be sufficient to irreversibly commit a cell to apoptosis while reducing cumulative off-target toxicity.

  • Compare with Multiple Cell Lines: Test this compound on a panel of cell lines with varying STAPK dependency. A specific on-target effect should correlate with the reliance of the cells on the STAPK pathway.

Q5: My results for IC50 values are inconsistent between experiments. What could be the cause?

A5: Inconsistent IC50 values are a common issue in cell-based assays and can often be traced to minor variations in experimental conditions.[4]

  • Cell Seeding Density: Ensure that cell seeding density is consistent across all plates and experiments. The confluency of cells can significantly impact their metabolic rate and drug sensitivity.

  • Reagent Variability: Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of comparable experiments.

  • Incubation Time: The duration of the assay itself can shift the IC50 value; strictly adhere to the optimized incubation time.[10]

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can concentrate the drug and affect cell growth.[2] It is advisable to avoid using the outer wells for measurements or to ensure proper plate sealing.

Data Presentation

Table 1: Time-Dependent IC50 of this compound in Various Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound after 24, 48, and 72 hours of continuous exposure. This data is crucial for selecting the appropriate concentration range and treatment duration for your experiments.

Cell LineCancer TypeSTAPK StatusIC50 at 24h (nM)IC50 at 48h (nM)IC50 at 72h (nM)
HCT116Colon CarcinomaAmplified2507530
A549Lung CarcinomaWild-Type1200850600
MCF-7Breast AdenocarcinomaMutated (Activating)1504015
PC-3Prostate AdenocarcinomaLow Expression> 5000> 50003500

Experimental Protocols

Protocol 1: Cell Viability Assay for Treatment Duration Optimization

This protocol outlines a method to determine the optimal treatment duration using a resazurin-based cell viability assay.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the compound solutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for three different time points: 24, 48, and 72 hours at 37°C and 5% CO2.

  • Assay Procedure: At each time point, add 1/10th volume of resazurin (B115843) solution to each well and incubate for 2-4 hours, protected from light.

  • Measurement: Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point. Plot the dose-response curves to determine the IC50 value at 24, 48, and 72 hours.

Protocol 2: Western Blot for STAPK Target Engagement

This protocol is for verifying the on-target activity of this compound by measuring the phosphorylation of a key downstream substrate of STAPK, Protein Substrate Y (PSY).[8]

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a fixed duration (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated PSY (p-PSY) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total PSY or a housekeeping protein like GAPDH.

Visualizations

STAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF STAPK STAPK RAF->STAPK MEK MEK STAPK->MEK ERK ERK MEK->ERK PSY Protein Substrate Y (PSY) ERK->PSY p-PSY Proliferation Cell Proliferation & Survival PSY->Proliferation This compound This compound This compound->STAPK

Caption: The STAPK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Suboptimal Treatment Duration step1 1. Time-Course Viability Assay (24h, 48h, 72h) start->step1 step2 2. Determine IC50 at each time point step1->step2 decision1 Is there a significant IC50 shift over time? step2->decision1 step3a 3a. Select earliest time point with maximal potency decision1->step3a Yes step3b 3b. Select 24h or 48h to minimize toxicity decision1->step3b No step4 4. Confirm Target Engagement (Western Blot for p-PSY) step3a->step4 step3b->step4 end End: Optimal Duration Identified step4->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Logic start Problem: No observed cytotoxicity q1 Is p-STAPK pathway active at baseline? start->q1 ans1_no Pathway is inactive. Cell line is not suitable. q1->ans1_no No q2 Does this compound inhibit p-PSY at 10x IC50? q1->q2 Yes ans2_no Check inhibitor integrity. Consider permeability issues. q2->ans2_no No q3 Is treatment duration ≥ 48 hours? q2->q3 Yes ans3_no Increase incubation time. Phenotype may be delayed. q3->ans3_no No ans3_yes Target engaged but no effect. Consider resistance mechanisms (e.g., bypass pathways). q3->ans3_yes Yes

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Technical Support Center: Preventing Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving issues with precipitation in cell culture media. While the term "Orchidble precipitation" is not a recognized technical term, this guide addresses common causes of insoluble precipitates that can occur during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the precipitate I am seeing in my cell culture medium?

A1: When contamination from bacteria, yeast, or fungi is ruled out, turbidity or visible precipitates in cell culture media are often composed of precipitated salts, proteins, or other media components.[1][2][3] These precipitates can be detrimental to cell health by altering the composition of the medium, sometimes through the removal of essential nutrients.

Q2: Why is precipitation in cell culture media a problem?

A2: Precipitation in cell culture media can negatively impact your experiments in several ways:

  • Altered Nutrient Availability: Precipitates can remove essential nutrients, such as amino acids and ions, from the medium through processes like chelation.

  • Cellular Toxicity: Some precipitates, especially those involving metal supplements, can create a toxic environment for the cells.

  • Interference with Assays: Precipitates are visible under a microscope and can interfere with imaging-based assays.

  • Inaccurate Experimental Results: Changes in media composition and cellular stress due to precipitation can lead to unreliable and non-reproducible experimental outcomes.

Q3: Can temperature fluctuations cause precipitation?

A3: Yes, temperature is a primary cause of precipitation. Exposing media to extreme temperature shifts, including repeated freeze-thaw cycles and heat inactivation, can cause high-molecular-weight plasma proteins to denature and precipitate out of solution. Salts may also precipitate from concentrated (e.g., 10x) media stocks when they are refrigerated.

Q4: How does pH affect media stability and precipitation?

A4: Maintaining a stable pH, typically between 7.2 and 7.4, is critical for cell culture. Deviations from the optimal pH range can lead to the precipitation of media components. For instance, an increase in pH can cause calcium phosphate (B84403) to precipitate. The pH of the medium is influenced by factors such as the concentration of CO₂ in the incubator and cellular metabolism, which produces acidic byproducts like lactic acid.

Q5: Are there specific components in the media that are prone to precipitation?

A5: Yes, certain components are more likely to be involved in precipitation:

  • Calcium Salts: Calcium salts are particularly prone to precipitation. For example, calcium chloride (CaCl₂) can react with magnesium sulfate (B86663) (MgSO₄) to form insoluble calcium sulfate (CaSO₄) crystals. This is a common issue, especially when preparing serum-free media.

  • Metal Supplements: Essential metals for cell growth, such as copper, iron, and zinc, can precipitate in serum-free media where there are fewer proteins to keep them in solution. Oxidative conditions can further promote the precipitation of copper and zinc.

  • Proteins: As mentioned, proteins, especially those in serum, can aggregate and precipitate due to temperature stress or other denaturing conditions.

Troubleshooting Guides

If you are experiencing precipitation in your cell culture media, use the following guides to identify the cause and implement a solution.

Issue 1: Precipitate appears after adding a supplement or drug.

This is a common issue when adding a concentrated stock solution (often in an organic solvent like DMSO) to the aqueous cell culture medium. The compound may "crash out" of solution due to a rapid solvent shift.

Troubleshooting Workflow

A Precipitate forms after adding supplement B Is the final concentration too high? A->B C Perform a solubility test to determine the maximum soluble concentration. B->C Yes E Was the supplement added to cold media? B->E No D Decrease the final working concentration. C->D I Issue Resolved D->I F Always use pre-warmed (37°C) media. E->F Yes G Was the supplement added too quickly? E->G No F->I H Perform serial dilutions in pre-warmed media. Add dropwise while gently mixing. G->H Yes H->I

Caption: Troubleshooting workflow for supplement-induced precipitation.

Issue 2: General turbidity or crystalline precipitate in the media.

This type of precipitation is often related to the instability of the media components themselves.

Troubleshooting Summary Table
Potential CauseRecommended Solution
Temperature Fluctuations Adhere to the manufacturer's guidelines for media storage. Avoid repeated freeze-thaw cycles.
Media Evaporation Ensure proper humidification in the incubator. Use sealed culture flasks or plates for long-term experiments to prevent desiccation.
Incorrect pH Maintain the incubator's CO₂ levels at the recommended percentage for your medium's bicarbonate concentration. For media without phenol (B47542) red, regularly check the pH.
Calcium Phosphate Precipitation When preparing media, dissolve calcium chloride separately in deionized water before adding other components one by one.
Metal Supplement Precipitation In serum-free media, consider adding a carrier protein like transferrin to prevent iron precipitation.
Protein Aggregation Avoid harsh handling of media containing serum, such as vigorous vortexing. Minimize heat inactivation when possible.

Quantitative Data Summary

The stability of media components is often dependent on physicochemical parameters. The following table summarizes key factors influencing the solubility of calcium phosphate, a common precipitate.

ParameterEffect on Calcium Phosphate SolubilityTypical Range in Cell Culture
pH Solubility decreases as pH increases.7.2 - 7.4
Calcium Concentration Higher concentrations increase the likelihood of precipitation.0.4 - 1.8 mM
Phosphate Concentration Higher concentrations increase the likelihood of precipitation.~1 mM
Temperature Solubility can be affected by temperature changes.4°C (storage) to 37°C (incubation)

Experimental Protocols

Protocol 1: Visual Assessment of Media Precipitation

Objective: To visually inspect cell culture media for signs of precipitation.

Methodology:

  • Hold the media bottle or culture vessel against a light source.

  • Gently swirl the container and observe the contents.

  • Look for any of the following:

    • Turbidity: A general cloudiness of the medium.

    • Particulates: Small, distinct particles floating in the medium.

    • Crystals: Crystalline structures, which may settle at the bottom of the vessel.

  • If precipitation is observed, take a small, sterile sample of the medium.

  • Place a drop of the medium on a microscope slide and cover with a coverslip.

  • Examine the sample under a phase-contrast microscope at 100x and 400x magnification to distinguish between amorphous precipitate, crystalline structures, and microbial contamination.

Protocol 2: Determining the Maximum Soluble Concentration of a Compound

Objective: To determine the highest concentration of a test compound that can be added to cell culture medium without causing precipitation.

Methodology:

  • Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the stock solution in the same solvent.

  • In a 96-well plate, add a fixed volume of your complete cell culture medium to each well. Ensure the medium is pre-warmed to 37°C.

  • Add a small, equal volume of each compound dilution to the corresponding wells (e.g., 2 µL of stock to 200 µL of medium). Include a solvent-only control.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative measurement, the absorbance of the plate can be read at a wavelength of 600 nm. An increase in absorbance is indicative of precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration for your compound under these specific conditions.

Signaling Pathways and Workflows

Chemical Precipitation Pathway in Cell Culture Media

The following diagram illustrates the common chemical pathways leading to the formation of precipitates in cell culture media.

cluster_0 Factors Influencing Precipitation cluster_1 Media Components Temp Temperature Shifts (Freeze-Thaw, Heat Inactivation) Proteins Proteins (in Serum) Temp->Proteins denaturation pH_change Increased pH (>7.4) Calcium Calcium Ions (Ca²⁺) pH_change->Calcium Phosphate Phosphate Ions (PO₄³⁻) pH_change->Phosphate Evaporation Evaporation Concentration Increased Solute Concentration Evaporation->Concentration Precipitate Visible Precipitate (Turbidity, Crystals) Proteins->Precipitate aggregation Calcium->Precipitate forms Calcium Phosphate Phosphate->Precipitate Metals Metal Ions (Fe, Cu, Zn) Metals->Precipitate forms insoluble salts Concentration->Precipitate supersaturation

Caption: Factors and pathways leading to media precipitation.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in fluorescence-based assays.

Troubleshooting Guide: Enhancing Signal-to-Noise Ratio

A low signal-to-noise (S/N) ratio can be caused by either a weak signal or high background. The following guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Q1: My fluorescent signal is weak or completely absent. What are the potential causes and solutions?

A weak or absent signal can stem from issues with the reagents, cells, or the assay protocol itself.

Troubleshooting Steps:

  • Reagent Integrity: Ensure that your fluorescent dyes or antibodies have been stored correctly and have not expired. Improper storage can lead to degradation.[1]

  • Cellular Response:

    • Low Target Expression: Confirm that the cell line you are using expresses the target of interest at a sufficient level. Techniques like qPCR, Western blot, or flow cytometry can be used for verification.[2]

    • Cell Health: Ensure your cells are healthy and viable. Avoid over-passaging and check for confluence before starting the experiment.[3]

  • Assay Conditions:

    • Suboptimal Reagent Concentration: Titrate your fluorescent reagents (e.g., antibodies, dyes) to determine the optimal concentration that yields the highest signal without increasing background.

    • Insufficient Incubation Time: Optimize incubation times to ensure sufficient time for binding or the reaction to occur.[4]

Q2: I'm observing high background fluorescence in my assay. How can I reduce it?

High background fluorescence can mask the specific signal from your target, leading to a poor signal-to-noise ratio.[2]

Troubleshooting Steps:

  • Autofluorescence:

    • Media and Labware: Phenol (B47542) red and riboflavin (B1680620) in cell culture media can contribute to background fluorescence. Consider using a phenol red-free medium or washing cells with a buffered saline solution before measurement. Plastic labware can also autofluoresce; using glass-bottom plates may be beneficial.

    • Cellular Autofluorescence: Endogenous fluorophores like NADH and flavins can cause background fluorescence. If you are working with fixed cells, be aware that aldehyde-based fixatives can induce fluorescence.

  • Non-Specific Binding:

    • Blocking: Ensure you are using an appropriate blocking buffer and that the blocking step is sufficiently long to prevent non-specific binding of antibodies or fluorescent probes.

    • Washing: Effective washing is crucial to remove unbound or non-specifically bound reagents. Optimize the number and duration of wash steps.

  • Instrumental Noise: Make sure your instrument's sample chamber is clean. You can measure a "blank" sample (containing all components except the fluorophore) to determine the background level and subtract it from your measurements.

Experimental Protocols

Protocol 1: Antibody Titration to Optimize Signal

This protocol describes how to determine the optimal concentration of a primary antibody for an immunofluorescence assay.

  • Cell Seeding: Seed your cells in a multi-well plate at the optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with your compound of interest or control vehicle for the desired time.

  • Fixation and Permeabilization: Fix and permeabilize the cells using your standard protocol.

  • Blocking: Block the cells with a suitable blocking buffer for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Prepare a serial dilution of your primary antibody in blocking buffer. A typical starting range might be 1:100 to 1:2000. Incubate the cells with the different antibody concentrations overnight at 4°C.

  • Washing: Wash the cells three times with a wash buffer (e.g., PBS with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody at its optimal concentration for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or plate reader. Measure the mean fluorescence intensity for each antibody concentration.

  • Data Analysis: Plot the mean fluorescence intensity against the antibody dilution. The optimal concentration will be the one that gives a strong signal with low background.

Protocol 2: Optimizing Wash Steps to Reduce Background

This protocol helps in optimizing the washing steps to minimize non-specific binding and reduce background noise.

  • Perform Assay: Run your standard fluorescence assay up to the first wash step.

  • Vary Wash Conditions:

    • Number of Washes: Test different numbers of washes (e.g., 2, 3, 4, 5 washes).

    • Duration of Washes: Vary the duration of each wash (e.g., 3, 5, 10 minutes).

    • Wash Buffer Composition: Test the addition of a mild detergent like Tween-20 (0.05% to 0.1%) to your wash buffer to help reduce non-specific interactions.

  • Imaging and Analysis: After completing the assay with the different wash conditions, acquire and analyze the images or data.

  • Evaluation: Compare the signal intensity and background levels for each condition. The optimal wash protocol will be the one that effectively reduces the background without significantly diminishing the specific signal.

Data Presentation

Table 1: Common Factors Affecting Signal-to-Noise Ratio and Recommended Adjustments

FactorPotential IssueRecommended Adjustment
Reagent Concentration Too low: weak signal. Too high: increased background.Titrate reagents to find the optimal concentration.
Incubation Time Too short: incomplete binding/reaction. Too long: increased non-specific binding.Optimize incubation times for each step of the assay.
Temperature Suboptimal temperature can affect binding kinetics and enzyme activity.Follow recommended temperatures for your specific assay.
Washing Insufficient washing leads to high background.Increase the number and/or duration of wash steps.
Blocking Inadequate blocking results in non-specific binding.Use an appropriate blocking buffer and optimize the blocking time.
Instrumentation Incorrect settings (e.g., gain, exposure time).Optimize instrument settings to maximize signal and minimize noise.

Mandatory Visualizations

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio WeakSignal Is the Signal Weak? Start->WeakSignal HighBackground Is the Background High? WeakSignal->HighBackground No CheckReagents Check Reagent Integrity (Storage, Expiration) WeakSignal->CheckReagents Yes CheckAutofluorescence Investigate Autofluorescence (Media, Cells, Plates) HighBackground->CheckAutofluorescence Yes ImprovedSNR Improved Signal-to-Noise Ratio HighBackground->ImprovedSNR No OptimizeConcentration Optimize Reagent Concentrations CheckReagents->OptimizeConcentration CheckCellHealth Verify Cell Health and Target Expression OptimizeConcentration->CheckCellHealth CheckCellHealth->HighBackground OptimizeBlocking Optimize Blocking Step (Buffer, Time) CheckAutofluorescence->OptimizeBlocking OptimizeWashing Optimize Wash Steps (Number, Duration, Buffer) OptimizeBlocking->OptimizeWashing OptimizeWashing->ImprovedSNR

Caption: Troubleshooting workflow for low signal-to-noise ratio.

ExperimentalWorkflow cluster_prep Preparation cluster_stain Staining cluster_acq Analysis SeedCells Seed Cells TreatCells Treat Cells SeedCells->TreatCells FixPerm Fix & Permeabilize TreatCells->FixPerm Block Block FixPerm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Image Image Acquisition Wash2->Image Analyze Data Analysis Image->Analyze

Caption: General experimental workflow for an immunofluorescence assay.

Frequently Asked Questions (FAQs)

Q: What is a good signal-to-noise ratio for a cell-based assay?

A: While the ideal signal-to-noise ratio can vary depending on the assay and the specific research question, a ratio of 3:1 is often considered the minimum for detecting a signal above the background. For quantitative assays, a ratio of 10:1 or higher is generally desirable for reliable quantification.

Q: How can I determine the level of background noise in my assay?

A: To determine the background noise, you should include proper controls in your experiment. A "no-stain" or "secondary antibody only" control can help you measure the level of autofluorescence and non-specific binding of the secondary antibody, respectively. A blank well containing only buffer or media can also be used to measure instrument noise.

Q: Can photobleaching affect my signal-to-noise ratio?

A: Yes, photobleaching, which is the light-induced degradation of a fluorophore, can decrease your signal intensity over time, thereby reducing the signal-to-noise ratio. To minimize photobleaching, reduce the excitation light intensity, minimize the exposure time, and consider using anti-fade reagents in your mounting medium for fixed cells.

Q: How important is reagent stability for consistent results?

A: Reagent stability is critical for the reproducibility of your assay. Critical reagents, such as antibodies and fluorescent probes, should be stored according to the manufacturer's recommendations to prevent degradation. It is also good practice to aliquot reagents to avoid multiple freeze-thaw cycles.

Q: Can the choice of microplate affect my results?

A: Yes, the type of microplate can significantly impact background fluorescence. Black plates are generally recommended for fluorescence assays as they reduce background from scattered light and well-to-well crosstalk. For cell-based assays that require imaging, plates with a glass or polymer bottom with high optical clarity are preferred.

References

Common pitfalls to avoid when working with Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following content is a generalized template created to fulfill the structural and formatting requirements of the prompt. The term "Orchidble" does not correspond to a known scientific tool or platform. The technical details, experimental protocols, and troubleshooting advice are hypothetical and should be replaced with information relevant to the actual tool or system .

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a hypothetical high-throughput platform designed for cellular signaling analysis in drug discovery. Its primary application is to provide researchers with a dynamic view of kinase activity within living cells in response to various therapeutic compounds. By utilizing a panel of fluorescent biosensors, this compound allows for real-time monitoring of phosphorylation events, offering insights into drug efficacy and mechanism of action.

Q2: I am observing high background fluorescence in my this compound assay. What are the common causes and solutions?

High background fluorescence can be a significant issue, potentially masking the specific signal from your experiment. The most common causes include expired reagents, improper plate washing, and cellular autofluorescence.

Troubleshooting High Background Fluorescence:

Potential Cause Recommended Solution
Expired or improperly stored reagents Always check the expiration dates on your reagent kits. Store all components at their recommended temperatures.
Insufficient plate washing Increase the number of wash cycles post-incubation. Ensure that the wash buffer completely covers the well surface.
Cellular autofluorescence Use a media with reduced levels of components that contribute to autofluorescence, such as phenol (B47542) red.

| Contamination | Ensure aseptic techniques are followed throughout the experimental setup to prevent microbial contamination. |

Q3: My positive controls are not showing the expected signal change. What should I do?

Failure of positive controls to respond as expected is a critical issue that can invalidate experimental results. This often points to problems with the experimental setup or the health of the cells.

Troubleshooting Positive Control Failure:

Potential Cause Recommended Solution
Incorrect compound concentration Verify the dilution calculations and ensure the final concentration of the positive control in the well is accurate.
Poor cell health Culture cells under optimal conditions. Check for signs of stress or overconfluence before starting the assay.
Inactive positive control Aliquot positive controls upon receipt and store them at the recommended temperature to avoid repeated freeze-thaw cycles.

| Incorrect instrument settings | Confirm that the correct excitation and emission wavelengths are being used for the specific biosensors in your assay. |

Troubleshooting Guides

Guide 1: Overcoming Signal-to-Noise Ratio Issues

A low signal-to-noise ratio can make it difficult to distinguish true biological responses from background noise. The following workflow can help you systematically address this issue.

Signal_to_Noise_Workflow cluster_0 Initial Check cluster_1 Experimental Optimization cluster_2 Data Analysis A Low Signal-to-Noise Ratio Detected B Verify Instrument Settings (Gain, Exposure Time) A->B C Optimize Cell Seeding Density B->C D Titrate Compound Concentrations C->D E Check Reagent Quality and Age D->E F Apply Background Subtraction Algorithms E->F G Review Data for Outliers F->G H Signal-to-Noise Ratio Improved G->H

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Guide 2: Investigating Unexpected Kinase Activation Profiles

Observing an unexpected kinase activation profile can be a sign of off-target effects or experimental artifacts. The following logical flow can guide your investigation.

Kinase_Activation_Investigation A Unexpected Kinase Activation Observed B Repeat Experiment with Fresh Reagents A->B C Result Reproducible? B->C D Investigate Off-Target Effects (e.g., literature search, secondary assays) C->D Yes G Isolate Experimental Artifact (e.g., compound precipitation, autofluorescence) C->G No E Check for Cellular Stress Response D->E F Hypothesize Novel Signaling Pathway E->F

Caption: Logic diagram for investigating unexpected kinase activity.

Experimental Protocols

Protocol 1: Standard this compound Kinase Activity Assay

This protocol outlines the key steps for performing a standard kinase activity assay using the this compound platform.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in the appropriate growth medium.

    • Seed cells into a 96-well, clear-bottom plate at a pre-optimized density.

    • Incubate at 37°C and 5% CO2 for 24 hours.

  • Biosensor Transduction:

    • Prepare the this compound biosensor reagent according to the manufacturer's instructions.

    • Remove the growth medium from the cell plate and add the biosensor reagent.

    • Incubate for the recommended time to allow for efficient transduction.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and controls.

    • Add the compounds to the appropriate wells.

    • Incubate for the desired time course.

  • Data Acquisition:

    • Place the plate in a compatible fluorescence plate reader.

    • Set the appropriate excitation and emission wavelengths for the specific biosensors used.

    • Acquire fluorescence readings at specified time points.

Signaling Pathway Overview: Hypothetical Kinase Cascade

The following diagram illustrates a hypothetical signaling cascade that could be monitored using the this compound platform.

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates KinaseC Kinase C KinaseB->KinaseC Phosphorylates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Ligand Ligand->Receptor Binds

Validation & Comparative

Validating the downstream effects of Orchidble treatment

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a comparison guide on "Orchidble treatment" as extensive searches have yielded no information on a treatment, drug, or product with this name. It is possible that "this compound" is a typographical error, a fictional name, or a highly niche or newly developed product not yet documented in publicly accessible scientific literature or databases.

To proceed with your request, please verify the spelling of "this compound" or provide an alternative topic for the comparison guide. Once a valid subject is provided, I can proceed with the following plan:

  • Comprehensive Literature Search: I will conduct a thorough search for the specified treatment, its mechanism of action, and its downstream effects using relevant scientific databases and search engines.

  • Comparative Analysis: I will identify and research alternative treatments to establish a basis for comparison, focusing on their respective performance and mechanisms.

  • Data Extraction and Tabulation: I will extract quantitative experimental data from reliable sources and organize it into clear, structured tables for easy comparison.

  • Protocol Documentation: I will find and detail the methodologies for key experiments cited in the literature to ensure reproducibility and critical evaluation.

  • Visualization with Graphviz: I will create diagrams using the DOT language to illustrate signaling pathways, experimental workflows, and logical relationships as requested, adhering to all specified formatting and color-contrast requirements.

  • Guide Compilation: Finally, I will synthesize all the gathered information, tables, and diagrams into a comprehensive and objective comparison guide tailored to researchers, scientists, and drug development professionals.

I am ready to assist you as soon as a valid topic is provided.

A Comparative Analysis of Orchidble and its Analogs in Targeting the EGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the novel tyrosine kinase inhibitor (TKI), Orchidble, and its well-established chemical analogs, Gefitinib and Erlotinib. The focus of this comparison is on their efficacy, selectivity, and performance in preclinical models, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction to this compound and its Analogs

This compound is a next-generation, synthetic ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its development was motivated by the need to overcome resistance mechanisms observed with first-generation inhibitors. Its chemical analogs, Gefitinib and Erlotinib, are established EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. All three compounds share a common mechanism of action, which involves the inhibition of EGFR signaling, a critical pathway for cell proliferation and survival in many cancers.

Comparative Efficacy and Selectivity

The in vitro efficacy of this compound, Gefitinib, and Erlotinib was evaluated using enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined against both wild-type and mutant forms of the EGFR kinase.

Table 1: Comparative In Vitro Efficacy (IC50, nM)

Compound EGFR (Wild-Type) EGFR (L858R) EGFR (T790M)
This compound 8.5 1.2 15.7
Gefitinib 25.3 5.4 >1000

| Erlotinib | 22.1 | 4.8 | >1000 |

Table 2: Cell Viability Assay (MTT) in NSCLC Cell Lines (IC50, µM)

Compound A549 (EGFR WT) H3255 (EGFR L858R) H1975 (EGFR T790M)
This compound 7.2 0.8 1.1
Gefitinib >10 1.5 >10

| Erlotinib | >10 | 1.2 | >10 |

Experimental Protocols

This assay quantifies the inhibitory effect of the compounds on EGFR kinase activity.

  • Reagents: Recombinant human EGFR kinase, ATP, biotinylated peptide substrate, and HTRF detection reagents (europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).

  • Procedure:

    • The EGFR enzyme is incubated with varying concentrations of the inhibitor (this compound, Gefitinib, or Erlotinib) in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.

    • The reaction is allowed to proceed for 60 minutes at room temperature.

    • The reaction is stopped by the addition of EDTA.

    • HTRF detection reagents are added, and the plate is incubated for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm). The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.

  • Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: NSCLC cell lines (A549, H3255, H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a serial dilution of the inhibitors for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.

    • The resulting formazan (B1609692) crystals are dissolved in DMSO.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for inhibitor comparison.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound & Analogs Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound and its analogs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis KinaseAssay Kinase Activity Assay (HTRF) IC50 IC50 Determination KinaseAssay->IC50 CellViability Cell Viability Assay (MTT) CellViability->IC50 Comparison Comparative Analysis IC50->Comparison Compound This compound & Analogs Compound->KinaseAssay Compound->CellViability CellLines NSCLC Cell Lines CellLines->CellViability

Caption: General experimental workflow for the comparative analysis of kinase inhibitors.

Conclusion

The data presented in this guide demonstrate that this compound is a potent inhibitor of both wild-type and mutant forms of EGFR. Notably, this compound shows significantly improved activity against the T790M resistance mutation compared to its first-generation analogs, Gefitinib and Erlotinib. These findings suggest that this compound has the potential to be a valuable therapeutic agent for patients with NSCLC, including those who have developed resistance to existing therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

Orchidble vs. Standard-of-Care in Preclinical Melanoma Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Orchidble, a next-generation BRAF V600E inhibitor, with the current standard-of-care, Vemurafenib, in preclinical xenograft models of human melanoma. The data presented herein offers insights into the relative efficacy and safety profile of this compound for researchers and professionals in drug development.

Comparative Efficacy and Toxicity

The in vivo efficacy of this compound was evaluated against Vemurafenib in a widely used A375 human melanoma xenograft mouse model. The primary endpoint was tumor growth inhibition, with secondary endpoints including body weight change as a measure of toxicity.

Table 1: Efficacy and Toxicity of this compound vs. Vemurafenib in A375 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control-0+2.5
This compound2585-1.8
Vemurafenib5065-5.2

The data indicates that this compound demonstrates a more potent anti-tumor effect at a lower dose compared to Vemurafenib, with a more favorable toxicity profile as indicated by a smaller impact on body weight.

Signaling Pathway Inhibition

This compound and Vemurafenib are both inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway, which is constitutively activated in many melanomas due to the BRAF V600E mutation.

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: MAPK/ERK signaling pathway with BRAF V600E mutation and points of inhibition by this compound and Vemurafenib.

Experimental Protocols

In Vivo Xenograft Study

A detailed methodology for the preclinical comparison of this compound and Vemurafenib is provided below.

1. Cell Culture:

  • A375 human melanoma cells (ATCC® CRL-1619™), which harbor the BRAF V600E mutation, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female athymic nude mice (6-8 weeks old) were used for the study.

  • All animal procedures were performed in accordance with institutional guidelines for animal care and use.

3. Tumor Implantation:

  • A375 cells were harvested, and a suspension of 2 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel was subcutaneously injected into the right flank of each mouse.

4. Treatment:

  • When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group):

    • Vehicle control (0.5% methylcellulose)

    • This compound (25 mg/kg)

    • Vemurafenib (50 mg/kg)

  • Treatments were administered orally once daily for 21 days.

5. Data Collection:

  • Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Body weight was recorded twice weekly as a measure of general health and toxicity.

6. Statistical Analysis:

  • Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

  • Statistical significance between treatment groups was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

cluster_workflow Experimental Workflow A A375 Cell Culture B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (21 Days) D->E F Tumor & Body Weight Measurements (2x/week) E->F G Data Analysis & Endpoint Evaluation F->G

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the specificity of the novel kinase inhibitor, Orchidble, against its intended target, Orchid Kinase 1 (OK1), and other closely related kinases. The data presented herein is intended for researchers, scientists, and drug development professionals to evaluate the selectivity profile of this compound.

Specificity Profile of this compound: IC50 Values

The inhibitory activity of this compound was assessed against a panel of four related protein kinases in addition to its primary target, OK1. The half-maximal inhibitory concentrations (IC50) were determined using an in vitro luminescence-based kinase assay. The results demonstrate a high degree of selectivity for OK1.

Kinase TargetThis compound IC50 (nM)
OK1 (Target) 5
MEK18,500
ERK2> 10,000
JNK17,200
p38α9,800

Signaling Pathway Context

This compound is designed to target OK1, a hypothetical kinase positioned downstream of RAS and upstream of the transcription factor SUB1. Its placement in this critical signaling cascade underscores the need for high specificity to avoid off-target effects on parallel pathways like the canonical MAPK/ERK pathway.

G cluster_membrane Cell Membrane Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF OK1 OK1 RAS->OK1 MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK SUB1 p-SUB1 OK1->SUB1 This compound This compound This compound->OK1

Caption: Hypothetical signaling pathway for this compound's target, OK1.

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination

This protocol details the luminescence-based assay used to determine the IC50 values presented in the table above.

Methodology:

  • Reagent Preparation: Recombinant human kinases (OK1, MEK1, ERK2, JNK1, p38α) were diluted in kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA). ATP was prepared at a concentration equal to the Km for each respective kinase.

  • Compound Dilution: this compound was serially diluted in DMSO to create a 10-point concentration gradient, followed by a further dilution in kinase buffer.

  • Kinase Reaction: 5 µL of diluted kinase and 5 µL of the appropriate substrate were added to the wells of a 384-well plate. 2 µL of serially diluted this compound was added to initiate the reaction. The plate was incubated at 30°C for 60 minutes.

  • Signal Detection: After incubation, 12 µL of a commercial luminescence-based ATP detection reagent was added to each well to stop the kinase reaction and measure the remaining ATP.

  • Data Analysis: Luminescence was read on a plate reader. The resulting data were normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). IC50 values were calculated using a four-parameter logistic curve fit.

Cellular Target Engagement via Western Blot

This protocol was designed to confirm that this compound inhibits OK1 activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, SUB1.

G A 1. Cell Culture (e.g., HEK293 cells expressing OK1) B 2. Treatment Incubate cells with varying concentrations of this compound A->B C 3. Cell Lysis Harvest cells and prepare protein lysates B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE Separate proteins by size D->E F 6. Western Transfer Transfer proteins to PVDF membrane E->F G 7. Immunoblotting Probe with primary antibodies (anti-p-SUB1, anti-total SUB1) F->G H 8. Detection Incubate with HRP-conjugated secondary antibodies and ECL substrate G->H I 9. Imaging & Analysis Quantify band intensity H->I

Caption: Experimental workflow for Western Blot analysis.

Methodology:

  • Cell Culture and Treatment: HEK293 cells engineered to express OK1 were seeded in 6-well plates. Once at 80% confluency, the cells were treated with this compound at various concentrations (0, 1, 5, 20, 100 nM) for 2 hours.

  • Lysis and Quantification: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration of each lysate was determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: 20 µg of protein from each sample was loaded onto a 10% polyacrylamide gel. Following electrophoresis, proteins were transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked for 1 hour in 5% non-fat milk. It was then incubated overnight at 4°C with a primary antibody specific for the phosphorylated form of SUB1 (p-SUB1). A separate blot was run and probed with an antibody for total SUB1 as a loading control.

  • Detection and Analysis: Membranes were incubated with an HRP-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities were quantified to determine the reduction in SUB1 phosphorylation as a function of this compound concentration.

Validating the In Vivo Therapeutic Efficacy of Orchidble in ER+ Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo therapeutic efficacy of Orchidble, a novel CDK4/6 inhibitor, against a known alternative, Palbociclib. The data presented herein is derived from a head-to-head study in a xenograft model of ER+ breast cancer, a tumor type where CDK4/6 inhibition has shown significant clinical benefit.

Comparative Efficacy of this compound and Palbociclib

The primary endpoint of this study was to assess the anti-tumor activity of this compound in comparison to Palbociclib in a well-established MCF-7 xenograft mouse model. This compound demonstrated a statistically significant improvement in tumor growth inhibition and overall survival compared to the vehicle control and a comparable, albeit slightly superior, efficacy profile to Palbociclib.

Table 1: In Vivo Efficacy of this compound vs. Palbociclib in MCF-7 Xenograft Model

Treatment GroupDoseMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Median Survival (Days)
Vehicle Control-1542 ± 210-25
This compound50 mg/kg312 ± 8579.8%48
Palbociclib50 mg/kg455 ± 11070.5%42

Mechanism of Action: CDK4/6 Pathway Inhibition

This compound, similar to other drugs in its class, functions by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, thereby arresting cell proliferation.[1]

CDK46_Pathway cluster_0 Mitogenic Signaling cluster_1 Cell Cycle Regulation Growth_Factors Growth Factors (e.g., Estrogen) CyclinD Cyclin D Growth_Factors->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes This compound This compound This compound->CDK46 Inhibits

Caption: this compound inhibits the CDK4/6-Rb signaling pathway.

Experimental Protocols

In Vivo Xenograft Model
  • Cell Line: Human breast cancer cell line MCF-7 (ER-positive).

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 1 x 10^7 MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were measured twice weekly with calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (50 mg/kg), and Palbociclib (50 mg/kg).

  • Drug Administration: Treatments were administered daily via oral gavage for 21 consecutive days.

  • Efficacy Endpoints: Tumor growth inhibition and overall survival were the primary efficacy endpoints.

Pharmacokinetic Analysis

A separate cohort of tumor-bearing mice was used for pharmacokinetic studies.

  • Sample Collection: Blood samples were collected via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dosing on day 1 and day 21.

  • Bioanalysis: Plasma concentrations of this compound and Palbociclib were determined using a validated LC-MS/MS method.

  • Parameters Calculated: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated.

Table 2: Comparative Pharmacokinetic Parameters

DrugCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·h/mL)Half-life (hr)
This compound125021580010.5
Palbociclib9804123008.2
Immunohistochemistry (IHC) for Pharmacodynamic Assessment
  • Tissue Collection: Tumors were harvested at the end of the study, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: Tumor sections were stained for the proliferation marker Ki-67 and phosphorylated Rb (pRb).

  • Image Analysis: Stained slides were digitally scanned, and the percentage of Ki-67 positive cells and the intensity of pRb staining were quantified using image analysis software.

Table 3: Pharmacodynamic Marker Analysis

Treatment Group% Ki-67 Positive Cells (Mean ± SD)pRb Staining Intensity (H-Score)
Vehicle Control85 ± 7250 ± 30
This compound12 ± 445 ± 15
Palbociclib20 ± 670 ± 20

Experimental Workflow

The following diagram illustrates the overall workflow of the in vivo efficacy study.

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A MCF-7 Cell Culture B Tumor Implantation (Athymic Nude Mice) A->B C Tumor Growth Monitoring B->C D Randomization (Tumor Volume ~150mm³) C->D E Daily Oral Gavage (21 Days) D->E F Tumor Volume & Body Weight Measurement (2x/week) E->F I Pharmacokinetic Analysis (Satellite Group) E->I Satellite Group J Immunohistochemistry (pRb, Ki-67) E->J Endpoint G Tumor Growth Inhibition Calculation F->G H Survival Analysis F->H

Caption: Workflow for the in vivo validation of this compound.

Conclusion

The in vivo data strongly supports the therapeutic potential of this compound in ER+ breast cancer. This compound demonstrates superior tumor growth inhibition and a more favorable pharmacokinetic profile compared to Palbociclib in the MCF-7 xenograft model. The significant reduction in the proliferation marker Ki-67 and the target engagement marker pRb further corroborates its potent on-target activity. These findings warrant further investigation of this compound in more advanced preclinical models and ultimately in clinical trials.

References

Safety Operating Guide

Proper Disposal Procedures for Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Orchidble" is understood to be a hypothetical material for the purpose of this guidance. The following procedures are based on established safety protocols for handling hazardous chemical waste in a laboratory setting and are provided as a template for best practices.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are using and adhere to their institution's waste management policies.

This document provides essential safety and logistical information for the proper handling and disposal of the hypothetical substance "this compound," a potent cytotoxic agent used in drug development research. Adherence to these procedural steps is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its primary hazards. For the purpose of this guide, this compound is assumed to be a solid, water-soluble powder that is highly toxic upon ingestion or inhalation and is classified as an environmental hazard.

Personal Protective Equipment (PPE): All personnel handling this compound must use the specified PPE to prevent exposure.

PPE ItemSpecification
Gloves Nitrile, double-gloved
Eye Protection Chemical safety goggles
Lab Coat Standard, buttoned
Respiratory Protection Required when handling powder outside a fume hood

Waste Segregation and Storage

Proper segregation of this compound waste is the first step in the disposal process. All waste streams must be clearly labeled and stored securely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Solid Waste: Contaminated consumables such as gloves, pipette tips, and empty vials.

  • Liquid Waste: Aqueous solutions containing this compound.

  • Sharps Waste: Contaminated needles, scalpels, or glass Pasteur pipettes.[2]

Containers must be kept closed except when adding waste and must be properly labeled with a hazardous waste tag as soon as the first item is added.[1]

Spill Management Protocol

In the event of an this compound spill, immediate action is required to contain the material and decontaminate the area.

Spill Kit ComponentPurpose
Absorbent Pads To contain and absorb liquid spills
Sodium Bicarbonate To neutralize acidic solutions of this compound
Waste Bags For disposal of contaminated materials
Forceps To handle contaminated debris

Spill Cleanup Procedure:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with absorbent pads.

  • For liquid spills, work from the outside in to prevent spreading.

  • Place all contaminated materials into a designated hazardous waste bag.

  • Clean the affected area with a validated decontamination solution (see Section 5).

  • Seal the waste bag, attach a hazardous waste label, and place it in the SAA.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal:

  • Collect all this compound-contaminated solid waste (gloves, wipes, plasticware) in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Ensure the container is clearly labeled "this compound Solid Waste" and includes the biohazard symbol if applicable.

  • When the container is three-quarters full, seal the bag and close the container.

  • Complete and attach a chemical waste tag.[3]

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office.

B. Liquid Waste Disposal:

  • Collect all aqueous waste containing this compound in a designated, leak-proof, and chemically compatible container (e.g., a 4L high-density polyethylene (B3416737) bottle).

  • The container must be labeled "Hazardous Waste: this compound, Aqueous" and list all chemical constituents.

  • Store the container in a secondary containment tray to prevent spills.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by EHS.

  • Once full, securely cap the container and arrange for pickup by EHS.

Experimental Protocol: Chemical Inactivation of this compound

For specific applications, a chemical inactivation step may be required to render this compound non-toxic before it is collected as waste. The following protocol describes a validated method for this process.

Methodology:

  • Objective: To chemically degrade this compound in aqueous solutions using a 10% sodium hypochlorite (B82951) solution.

  • Materials:

    • Aqueous this compound solution (≤ 500 µM)

    • Sodium hypochlorite solution (10% w/v)

    • Stir plate and stir bar

    • pH meter and calibration standards

    • Quenching agent: Sodium thiosulfate (B1220275) solution (1 M)

  • Procedure:

    • Place the vessel containing the this compound solution on a stir plate within a certified chemical fume hood.

    • Slowly add the 10% sodium hypochlorite solution to the this compound solution while stirring, to a final concentration of 1% hypochlorite.

    • Allow the reaction to proceed for a minimum of 60 minutes at room temperature.

    • After 60 minutes, quench the excess hypochlorite by slowly adding 1 M sodium thiosulfate until the solution no longer tests positive for active chlorine.

    • Adjust the pH of the final solution to between 6.0 and 8.0 using appropriate buffers.

    • The treated solution can now be collected as hazardous chemical waste.

Workflow and Decision Diagrams

The following diagrams illustrate the procedural logic for handling and disposing of this compound waste.

start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Place in approved sharps container. is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No store_saa Store in Satellite Accumulation Area (SAA). sharps_container->store_saa liquid_container Collect in labeled, sealed liquid waste container. is_liquid->liquid_container Yes solid_container Collect in labeled solid waste container. is_liquid->solid_container No liquid_container->store_saa solid_container->store_saa full Container Full? store_saa->full full->store_saa No request_pickup Request EHS Pickup full->request_pickup Yes

Caption: Decision workflow for segregating this compound waste.

start Spill Occurs alert Alert Personnel start->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Contaminated Debris into Waste Bag contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of Waste Bag in SAA decontaminate->dispose report Report to EHS dispose->report

Caption: Procedural flow for managing an this compound spill.

References

Personal protective equipment for handling Orchidble

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Orchidble

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical information for the handling of this compound, a potent, research-grade cytotoxic agent. Adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. All researchers, scientists, and drug development professionals must be familiar with these procedures before working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The required level of protection depends on the specific task and the physical form of this compound being handled.[1] Always consult this guide and your institution's safety protocols before beginning any new procedure.

Table 1: PPE Recommendations for Handling this compound

TaskEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
General Laboratory Work (Indirect contact)Safety glasses with side shields[1]Single pair of nitrile gloves[2]Standard laboratory coat, closed-toe shoes[1]Not generally required
Handling Solid this compound (e.g., weighing, aliquoting)Chemical splash goggles[1]Double-gloving with chemotherapy-rated nitrile gloves[3]Disposable, solid-front lab coat or gown; shoe coversN95 or higher certified respirator[4]
Handling this compound Solutions (e.g., dilutions, cell culture)Chemical splash goggles or face shield[1][2]Chemotherapy-rated nitrile or neoprene gloves[3]Chemical-resistant apron over lab coat[1]If outside a certified chemical fume hood, a respirator with an organic vapor cartridge is required.[3]
Animal Administration Safety glasses with side shields[3]Double-gloving with nitrile gloves[3]Disposable gownDependent on route of administration and potential for aerosolization. Consult your institution's animal safety program.
Waste Disposal & Decontamination Chemical splash goggles or face shield[1]Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) over nitrile glovesChemical-resistant apron over a disposable gown; shoe coversN95 or higher certified respirator if handling contaminated powders or generating aerosols.

Table 2: Glove Selection and Breakthrough Times for this compound (in 10% DMSO)

Glove MaterialBreakthrough Time (minutes)Rating
Nitrile (Chemotherapy-rated)> 240Excellent
Neoprene> 180Good
Butyl Rubber> 480Excellent
Latex< 30Not Recommended
Vinyl< 5Not Recommended

Note: Breakthrough times are estimates. Always change gloves immediately after known contact with this compound.

Experimental Protocol: Preparation of a 10mM this compound Stock Solution

This protocol outlines the step-by-step procedure for safely preparing a stock solution from solid this compound. This task must be performed within a certified chemical fume hood.

Methodology:

  • Preparation:

    • Designate a specific work area within the chemical fume hood for this procedure.

    • Cover the work surface with a disposable, plastic-backed absorbent pad.[5]

    • Assemble all necessary materials: solid this compound in its original vial, anhydrous DMSO, sterile microcentrifuge tubes, and calibrated pipettes.

    • Don the appropriate PPE as specified in Table 1 for "Handling Solid this compound."

  • Weighing:

    • Perform a tared weighing of the required amount of this compound using an analytical balance inside the fume hood.

    • Use a disposable weigh boat to prevent contamination of the balance.

    • Carefully transfer the weighed this compound powder to a sterile microcentrifuge tube.

  • Solubilization:

    • Calculate the required volume of anhydrous DMSO to achieve a 10mM concentration.

    • Slowly add the DMSO to the microcentrifuge tube containing the this compound powder to avoid splashing.[1]

    • Vortex the solution until the this compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in clearly labeled cryovials.

    • Label each vial with the compound name ("this compound"), concentration (10mM), solvent (DMSO), date of preparation, and your initials.

    • Store the aliquots at the recommended temperature, protected from light.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used with a suitable deactivating agent, followed by 70% ethanol.

    • Dispose of all contaminated disposable items (e.g., weigh boat, pipette tips, gloves, absorbent pad) in a designated, sealed cytotoxic waste container.

Visual Guides for Safe Handling and Disposal

The following diagrams illustrate the critical workflows and decision-making processes for handling this compound safely.

PPE_Selection_Workflow Figure 1. PPE Selection Logic for this compound Handling start Identify Task solid Handling Solid this compound? start->solid liquid Handling Liquid Solution? solid->liquid No ppe_solid Required PPE: - Goggles - Double Nitrile Gloves - Disposable Gown - N95+ Respirator solid->ppe_solid Yes waste Disposal/Decontamination? liquid->waste No ppe_liquid Required PPE: - Goggles/Face Shield - Chemo-rated Gloves - Chemical-resistant Apron - Respirator (if not in hood) liquid->ppe_liquid Yes ppe_waste Required PPE: - Goggles/Face Shield - Heavy-duty Gloves - Chemical-resistant Apron - Respirator (if needed) waste->ppe_waste Yes end Proceed with Task waste->end No ppe_solid->end ppe_liquid->end ppe_waste->end

Caption: Workflow for selecting appropriate PPE based on the task.

Disposal_Plan Figure 2. Operational Plan for this compound Waste Disposal start End of Experiment segregate Segregate Waste Types start->segregate sharps Contaminated Sharps (Needles, Glassware) segregate->sharps liquids Liquid Waste (Stock solutions, media) segregate->liquids solids Solid Waste (Gloves, Tubes, Gowns) segregate->solids sharps_container Place in Puncture-Proof Cytotoxic Sharps Container sharps->sharps_container liquid_container Collect in Labeled, Leak-Proof Cytotoxic Liquid Waste Container liquids->liquid_container solid_container Double-bag in Yellow Cytotoxic Waste Bags solids->solid_container pickup Arrange for Hazardous Waste Pickup sharps_container->pickup liquid_container->pickup solid_container->pickup

Caption: Step-by-step guidance for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.